molecular formula C22H23N3Na2O7S B12395692 Ertapenem (disodium)

Ertapenem (disodium)

Katalognummer: B12395692
Molekulargewicht: 519.5 g/mol
InChI-Schlüssel: KMVRATCHVMUJHM-SHZCTIMHSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ertapenem (disodium) is a useful research compound. Its molecular formula is C22H23N3Na2O7S and its molecular weight is 519.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ertapenem (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ertapenem (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C22H23N3Na2O7S

Molekulargewicht

519.5 g/mol

IUPAC-Name

disodium;(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate

InChI

InChI=1S/C22H25N3O7S.2Na/c1-9-16-15(10(2)26)20(28)25(16)17(22(31)32)18(9)33-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)21(29)30;;/h3-6,9-10,13-16,23,26H,7-8H2,1-2H3,(H,24,27)(H,29,30)(H,31,32);;/q;2*+1/p-2/t9-,10-,13+,14+,15-,16-;;/m1../s1

InChI-Schlüssel

KMVRATCHVMUJHM-SHZCTIMHSA-L

Isomerische SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])[C@@H](C)O.[Na+].[Na+]

Kanonische SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)[O-])C(=O)[O-])C(C)O.[Na+].[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

Technical Deep Dive: Ertapenem Disodium Chemical Structure & Stability Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural and kinetic analysis of Ertapenem Disodium, a 1-


-methyl-carbapenem antibiotic. Unlike its predecessors (Imipenem, Meropenem), Ertapenem features a unique meta-substituted benzoic acid side chain that drastically alters its pharmacokinetics and stability profile. This document details the molecular mechanisms of degradation (hydrolysis and dimerization), the critical role of pH and concentration in formulation stability, and provides a validated, stability-indicating HPLC protocol for quality assessment.

Molecular Architecture & Physicochemical Properties

Structural Core and Modifications

Ertapenem is structurally engineered to overcome the metabolic instabilities inherent to early carbapenems.

  • Carbapenem Nucleus: The core bicyclic fused ring system (4:[1]5) containing the

    
    -lactam ring is essential for antibacterial activity (inhibition of PBP-2 and PBP-3).[2] However, the high ring strain makes it susceptible to nucleophilic attack.
    
  • 1-

    
    -Methyl Group:  Located at the C-4 position, this group sterically hinders the approach of renal Dehydropeptidase-I (DHP-I), rendering Ertapenem stable to renal metabolism without the need for a DHP-I inhibitor (unlike Imipenem/Cilastatin).[1]
    
  • C-2 Side Chain (meta-substituted benzoic acid): This is the defining feature of Ertapenem. The bulky, lipophilic benzoate group confers a net negative charge at physiological pH and facilitates high protein binding (~85–95% to albumin). This protein binding protects the molecule from glomerular filtration, extending the plasma half-life to ~4 hours and enabling once-daily dosing.

Physicochemical Data Table
ParameterSpecification
IUPAC Name (4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Molecular Formula

(Free Acid)
pKa Values pKa1

3.3 (Carboxyl), pKa2

7.4 (Amine/Side chain)
Solubility Soluble in water; slightly soluble in alcohol.[3][4][5]
Hygroscopicity Highly hygroscopic; hydrolyzes rapidly upon moisture absorption.

Degradation Mechanisms: The "Why" Behind Instability

Ertapenem exhibits two distinct, competing degradation pathways driven by solution conditions: Hydrolysis and Intermolecular Dimerization .[4]

Pathway A: Hydrolysis ( -Lactam Ring Opening)[1]
  • Mechanism: Nucleophilic attack by water or hydroxide ions on the carbonyl carbon of the

    
    -lactam ring.
    
  • Driver: Extreme pH (Acidic < pH 5.0; Basic > pH 8.0).

  • Result: Formation of the pharmacologically inactive open-ring metabolite.[6]

  • Kinetics: Follows pseudo-first-order kinetics in dilute solutions.[1][4]

Pathway B: Intermolecular Dimerization
  • Mechanism: The nucleophilic amine group of one Ertapenem molecule attacks the electrophilic

    
    -lactam carbonyl of a second Ertapenem molecule.
    
  • Driver: High Concentration (>60 mg/mL). This is a second-order reaction , meaning the rate is proportional to the square of the concentration.

  • Implication: Reconstituted solutions (typically 100 mg/mL) are thermodynamically unstable and must be diluted immediately to prevent dimer formation.

Visualization of Degradation Logic

The following diagram illustrates the kinetic decision tree for Ertapenem degradation based on environmental conditions.

Ertapenem_Degradation cluster_0 Dilute Solution cluster_1 Concentrated Solution Ertapenem Intact Ertapenem (Active) Condition_pH Condition: pH < 5.5 or > 8.5 Ertapenem->Condition_pH Condition_Conc Condition: Conc. > 100 mg/mL Ertapenem->Condition_Conc Hydrolysis Hydrolysis (Nucleophilic Attack by H2O) Condition_pH->Hydrolysis Catalysis Dimerization Dimerization (Intermolecular Amine Attack) Condition_Conc->Dimerization 2nd Order Kinetics OpenRing Open-Ring Metabolite (Inactive) Hydrolysis->OpenRing Dimer Ertapenem Dimer (Inactive/Potentially Immunogenic) Dimerization->Dimer

Caption: Kinetic pathways of Ertapenem degradation. Hydrolysis dominates in dilute/pH-extreme environments, while dimerization dominates in concentrated solutions.

Stability Profile & Formulation Strategies

The pH "Goldilocks" Zone

Ertapenem is maximally stable in a narrow pH window of 6.5 to 7.5 .

  • Acidic Conditions: Protonation of the ring nitrogen increases the electrophilicity of the carbonyl carbon, accelerating ring opening.

  • Basic Conditions: Hydroxide ions act as direct nucleophiles.

The Role of Sodium Bicarbonate (NaHCO )

Commercial formulations (e.g., Invanz) are lyophilized with sodium bicarbonate and sodium hydroxide.[2]

  • Function 1 (Buffer): Maintains pH ~7.5 upon reconstitution.

  • Function 2 (Stabilization): Research suggests the formation of a reversible carbamate adduct between the amine side chain and carbon dioxide (from bicarbonate). This adduct temporarily "masks" the nucleophilic amine, thereby reducing the rate of intermolecular dimerization during the critical reconstitution phase.

Temperature Sensitivity

Ertapenem is highly temperature-sensitive.

  • 25°C (Room Temp): 100 mg/mL solutions degrade >10% within 2-4 hours.

  • 5°C (Refrigerated): Stability extends to ~24 hours, but dimerization continues slowly.

Analytical Methodology: Stability-Indicating HPLC Protocol

To accurately assess Ertapenem purity, the analytical method must resolve the parent peak from both the open-ring metabolite and the dimer.

Method Principles
  • Column: C18 stationary phase is required for retention of the polar carbapenem.

  • Mobile Phase: Phosphate buffer is essential to maintain the drug in its ionized, soluble state, but pH must be controlled to prevent on-column degradation.

  • Detection: UV at 298 nm minimizes interference from simple organic impurities and maximizes sensitivity for the carbapenem chromophore.

Validated Protocol Steps

Step 1: Reagent Preparation

  • Buffer (Solvent A): Dissolve 1.4 g Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL water. Adjust pH to 6.5 ± 0.1  with 50% NaOH. Note: pH 6.5 is chosen to match the stability maximum of the analyte.
    
  • Solvent B: Acetonitrile (HPLC Grade).

Step 2: Chromatographic Conditions

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: Maintain column at 5°C to 10°C . Critical: Ambient temperature causes on-column degradation during the run.

  • Injection Volume: 10 µL.

  • Detection: UV @ 298 nm.[7]

Step 3: Gradient Program

Time (min) Solvent A (%) Solvent B (%)
0 95 5
10 85 15
20 50 50

| 25 | 95 | 5 |

Step 4: System Suitability (Self-Validating Logic)

  • Resolution: Inject a degraded sample (heated to 50°C for 30 mins). Ensure resolution (

    
    ) > 1.5 between the Ertapenem peak and the Open-Ring Metabolite.
    
  • Tailing Factor: Must be < 1.5. Higher tailing indicates secondary interactions with silanols, requiring a fresh column or higher ionic strength buffer.

Analytical Workflow Diagram

HPLC_Workflow Sample Sample Preparation (Dilute to 0.5 mg/mL in pH 7.0 buffer) TempCtrl Temp Control (Maintain Autosampler & Column @ 4-10°C) Sample->TempCtrl Prevent Dimerization Separation Gradient Elution (Phosphate Buffer pH 6.5 / ACN) TempCtrl->Separation Inject Detection UV Detection @ 298 nm Separation->Detection Elute Data Data Analysis (Check Resolution > 1.5) Detection->Data Integrate

Caption: Stability-indicating HPLC workflow emphasizing temperature control to prevent artifactual degradation.

References

  • Zajac, M., et al. (2006). "Stability of ertapenem in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Sajonz, H., et al. (2001). "Preparation, isolation, and characterization of dimeric degradation products of the 1-beta-methylcarbapenem antibiotic, ertapenem." Journal of Liquid Chromatography & Related Technologies. Link

  • Merck & Co. (2021).[4] "INVANZ (Ertapenem) Prescribing Information." FDA Access Data. Link

  • Legrand, T., et al. (2008). "Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection." Journal of Chromatography B. Link

  • Burkhardt, O., et al. (2006). "Stability of ertapenem in selected infusion fluids." Journal of Antimicrobial Chemotherapy. Link

Sources

Technical Guide: Solubility & Stability Profile of Ertapenem Disodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ertapenem disodium exhibits a distinct physicochemical duality: while highly soluble in Water for Injection (WFI) , its chemical stability is significantly optimized in 0.9% Sodium Chloride (Normal Saline) .

This guide analyzes the mechanistic divergence between solubility and stability. The core finding for researchers is that while WFI is a permissible vehicle for initial reconstitution, saline is the mandatory diluent for infusion to prevent rapid hydrolysis and dimerization. The incompatibility with Dextrose (D5W) is driven by pH-catalyzed degradation of the beta-lactam ring.

Part 1: Physicochemical Profile

Molecular Characteristics

Ertapenem is a 1-β-methyl-carbapenem formulated as a disodium salt to enhance water solubility. Unlike imipenem, it does not require a dehydropeptidase-I (DHP-I) inhibitor (like cilastatin) due to the protective steric hindrance of the 1-β-methyl group.

PropertySpecification
Chemical Structure Carbapenem with a 1-β-methyl group and a meta-substituted benzoic acid side chain.
Salt Form Disodium (2 Na⁺ ions per molecule).
Solubility (Water) ≥ 52 mg/mL (Highly Soluble).
pKa Values 2.72 (Carboxyl), 3.96 (Side chain), 7.06 (Amine).
pH Stability Window pH 5.0 – 7.5 (Optimal).[1]

Part 2: The Solvent Paradox (Water vs. Saline)

Solubility vs. Stability

While ertapenem dissolves rapidly in WFI, the resulting solution lacks the ionic strength and buffering capacity often required to retard degradation kinetics.

  • WFI (Water for Injection): Excellent solvent for rapid dissolution of the lyophilized cake. However, it offers no protection against pH shifts.

  • 0.9% NaCl (Saline): Provides a stable ionic environment. The "Saline Effect" in carbapenems often relates to the stabilization of the transition state during hydrolysis, though the primary benefit here is maintaining a neutral pH profile closer to the drug's stability optimum (pH ~6.0-7.0).

The Dextrose Incompatibility

Ertapenem is incompatible with Dextrose 5% in Water (D5W).

  • Mechanism: D5W is acidic (pH range 3.5 – 6.5, often ~4.0).

  • Reaction: At pH < 5.0, ertapenem undergoes acid-catalyzed hydrolysis of the beta-lactam ring. This reaction is irreversible and destroys antibacterial activity.

The Concentration Effect (Dimerization)

Stability is inversely proportional to concentration.

  • High Concentration (100 mg/mL - Reconstituted Vial): Prone to intermolecular dimerization . One ertapenem molecule attacks the beta-lactam ring of another.[2] This is a second-order reaction (

    
    ).
    
  • Low Concentration (20 mg/mL - Diluted Bag): Dimerization rate drops significantly. This is why the protocol mandates immediate dilution after reconstitution.

Part 3: Mechanistic Degradation Pathways

The following diagram illustrates the two primary degradation threats: pH-mediated hydrolysis (dominant in Dextrose) and Concentration-mediated dimerization (dominant in the vial).

ErtapenemDegradation Ertapenem Active Ertapenem (Beta-Lactam Ring Intact) Hydrolysis Hydrolyzed Metabolite (Ring Opened) Ertapenem->Hydrolysis Rapid Hydrolysis Dimer Ertapenem Dimer (Inactive) Ertapenem->Dimer Intermolecular Nucleophilic Attack Acid Acidic pH (< 5.0) (e.g., Dextrose) Acid->Hydrolysis Base Basic pH (> 7.5) Base->Hydrolysis Conc High Conc. (>100 mg/mL) Conc->Dimer

Figure 1: Degradation pathways showing susceptibility to pH (Hydrolysis) and Concentration (Dimerization).

Part 4: Experimental Protocols

Protocol A: Standard IV Reconstitution

This workflow is designed to minimize the time the drug spends in the "High Concentration" state.

Reagents:

  • Ertapenem Disodium (1 g vial)[3][4][5]

  • Diluent 1: Water for Injection (WFI) OR 0.9% NaCl (10 mL)

  • Diluent 2: 0.9% NaCl (50 mL IV Bag)

IVProtocol Start Lyophilized Powder (1 g Vial) Recon Step 1: Reconstitution Add 10 mL Diluent (WFI or Saline) Conc: ~100 mg/mL Start->Recon Shake well Transfer Step 2: IMMEDIATE Transfer Withdraw 10 mL reconstituted sol. Recon->Transfer Do not hold Dilute Step 3: Dilution Inject into 50 mL 0.9% NaCl Bag Final Conc: ~20 mg/mL Transfer->Dilute Storage Storage Window 6 hrs @ 25°C OR 24 hrs @ 5°C Dilute->Storage

Figure 2: IV Preparation Workflow emphasizing the critical "Immediate Transfer" step to avoid dimerization.

Protocol B: Stability Testing (HPLC)

To verify solubility and stability in a lab setting, use the following parameters.

ParameterCondition
Column C18 Reverse Phase (e.g., 15 cm x 4.6 mm, 3-5 µm).
Mobile Phase Phosphate Buffer (pH 6.[6][7][8]5) / Methanol or Acetonitrile.
Detection UV @ 298 nm (Specific to the carbapenem chromophore).
Flow Rate 1.0 - 1.2 mL/min.[7][8]
Retention Time ~4.5 - 5.0 min (Ertapenem); Degradants elute earlier.
Acceptance >90% of initial concentration remaining.

Part 5: Stability Data Summary

The following table summarizes the stability windows based on solvent and temperature. Note the drastic reduction in stability when Dextrose is used.[9]

Solvent / ConditionConcentrationTemperatureStability WindowStatus
Reconstituted Vial (WFI/Saline) 100 mg/mL25°C (RT)< 2 hoursUnstable (Dilute Immediately)
Diluted IV Bag (0.9% NaCl) 20 mg/mL25°C (RT)6 hoursStable
Diluted IV Bag (0.9% NaCl) 20 mg/mL5°C (Fridge)24 hours*Stable
Diluted IV Bag (5% Dextrose) 20 mg/mL25°C (RT)< 1 hourIncompatible
IM Solution (1% Lidocaine) ~312 mg/mL25°C (RT)1 hourUse Immediately

*Must be used within 4 hours after removal from refrigeration.

Part 6: Clinical Context (Lidocaine vs. Saline)

For Intramuscular (IM) administration, solubility is not the issue; pain is.

  • Solvent: 1.0% Lidocaine HCl (without epinephrine).[5]

  • Rationale: Ertapenem is irritating to tissue. Lidocaine acts as a local anesthetic.

  • Warning: Solutions containing Lidocaine must NEVER be administered intravenously due to the risk of cardiac arrhythmias.

References

  • McQuade, M. S., et al. (2004).[10] Stability and compatibility of reconstituted ertapenem with commonly used i.v.[1][4][11] infusion and coinfusion solutions. American Journal of Health-System Pharmacy. [Link]

  • Zajac, M., et al. (2007).[8][12] Stability of ertapenem in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Jain, J. G., et al. (2014).[1][12] Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 °C. American Journal of Health-System Pharmacy. [Link]

  • European Medicines Agency. (2008). Invanz: EPAR - Scientific Discussion. Europa.eu. [Link]

Sources

Technical Guide: Pharmacokinetics and Protein Binding Characteristics of Ertapenem

[1]

Executive Summary

Ertapenem is a parenteral Group 1 carbapenem antibiotic distinguished by its unique pharmacokinetic (PK) profile. Unlike imipenem or meropenem, which have elimination half-lives (


The core driver of this extended half-life is high, concentration-dependent plasma protein binding (PPB), primarily to human serum albumin (HSA). This guide details the mechanistic underpinnings of this binding, the resulting non-linear pharmacokinetics, and the rigorous experimental protocols required to accurately measure unbound fractions (

Molecular Mechanism of Protein Binding

Albumin Interaction and Saturation Kinetics

Ertapenem binds reversibly to human serum albumin (HSA). This interaction is not constant; it follows non-linear, saturable kinetics.

  • Low Concentrations (<100 mg/L): High affinity binding dominates. The bound fraction is approximately 92–95% (

    
    ).
    
  • High Concentrations (300 mg/L): As drug concentration increases, specific binding sites on albumin become saturated. The bound fraction decreases to approximately 85% (

    
    ).
    

This concentration-dependent binding results in non-linear pharmacokinetics, where the clearance (

The "Free Drug" Hypothesis

Only the unbound fraction of ertapenem is pharmacologically active and capable of distributing into the interstitial fluid (the primary site of infection for many indications). Therefore, accurate determination of

Pharmacokinetic Profile: Half-Life ( )

The elimination half-life of ertapenem is heavily influenced by renal function and plasma protein concentration.

Table 1: Ertapenem Half-Life Across Populations
PopulationRenal Function (CLcr)Mean

(Hours)
Protein Binding Characteristics
Healthy Adults > 90 mL/min3.8 – 4.4 Normal saturation kinetics (85-95% bound).
Mild Renal Impairment 60–90 mL/min~4.4 Minimal change.
Moderate Renal Impairment 30–59 mL/min~6.1 Decreased clearance prolongs exposure.
Advanced Renal Impairment 10–29 mL/min~10.6 Significant accumulation; dosing interval adjustment required.
End-Stage Renal Disease < 10 mL/min~14.1 Highly prolonged; 50% dose reduction recommended.
Hypoalbuminemia (ICU) VariableReduced Lower albumin leads to higher

, increasing

and shortening

(potentially <3h).

Data compiled from Mistry et al. and Burkhardt et al. [1, 2]

Experimental Protocol: Determination of Unbound Fraction

Objective: To isolate and quantify the unbound (free) concentration of ertapenem in human plasma using Ultrafiltration (UF). Critical Constraint: Ertapenem is unstable at physiological pH and temperature over long periods. Strict control of conditions is required to prevent degradation during the assay.

Materials
  • Device: Amicon® Ultra-0.5 or Centrifree® Ultrafiltration Devices (30 kDa molecular weight cutoff).

  • Matrix: Human Plasma (K2EDTA or Heparin).

  • Buffer: 1.0 M MOPS buffer (pH 6.5) for stabilization.

Workflow: Ultrafiltration (UF)

Note: This protocol is designed to minimize the "Gibbs-Donnan effect" and non-specific binding.

  • Sample Preparation:

    • Spike plasma with ertapenem to achieve target concentrations (e.g., 10, 50, 150, 300 mg/L) to capture the non-linear profile.

    • Incubate at 37°C for 15 minutes to allow binding equilibrium. Do not exceed 30 minutes to minimize degradation.

  • pH Adjustment (Critical Step):

    • Measure plasma pH. If pH drifts > 7.4, adjust carefully with minimal CO2 atmosphere or buffer, as pH significantly alters albumin binding affinity.

  • Ultrafiltration:

    • Load 500 µL of plasma into the UF device.

    • Centrifuge at 2000 × g for 20 minutes at 37°C .

    • Technical Note: Temperature control during centrifugation is vital. Centrifuging at 25°C (room temp) instead of 37°C can artificially lower the free fraction values by 20-30%.

  • Filtrate Collection:

    • Collect the ultrafiltrate (clear liquid in the bottom chamber).

    • Immediately stabilize the filtrate by diluting 1:1 with 1.0 M MOPS buffer (pH 6.5) to prevent hydrolysis of the beta-lactam ring.

  • Bioanalysis (LC-MS/MS):

    • Analyze total plasma (pre-filtration) and ultrafiltrate (post-filtration) samples.

Calculation

Visualization of Pharmacokinetic Dynamics

Diagram 1: Ertapenem Binding & Clearance Dynamics

This diagram illustrates the interplay between concentration, albumin saturation, and renal clearance.

Ertapenem_PK_DynamicsDoseErtapenem Dose(1g IV)Plasma_ConcPlasma ConcentrationDose->Plasma_ConcAlbuminAlbumin Binding(Saturable)Plasma_Conc->AlbuminReversible BindingFree_DrugUnbound Fraction (fu)(Active Drug)Albumin->Free_DrugSaturation(>150 mg/L)Bound_DrugBound Fraction(Inactive Reservoir)Albumin->Bound_DrugHigh Affinity(<100 mg/L)ClearanceGlomerular Filtration(Renal Clearance)Free_Drug->ClearanceRapid EliminationTissuesTissue Distribution(Site of Infection)Free_Drug->TissuesDistributionBound_Drug->Plasma_ConcDissociation(Maintains t1/2)

Caption: The non-linear dynamic where albumin saturation at high concentrations leads to a transient increase in free fraction and clearance.

Diagram 2: Ultrafiltration Experimental Workflow

A self-validating workflow for determining free fraction.

UF_WorkflowStartPlasma Sample(Spiked)EquilibrationEquilibration15 min @ 37°CStart->EquilibrationCentrifugationCentrifugation (UF)2000xg, 20 min, 37°CEquilibration->CentrifugationTemp Control CriticalSeparationSeparationCentrifugation->SeparationFiltrateUltrafiltrate(Unbound Drug)Separation->FiltrateRetentateRetentate(Bound Drug + Proteins)Separation->RetentateStabilizationImmediate Stabilization(1:1 MOPS Buffer pH 6.5)Filtrate->StabilizationPrevent HydrolysisAnalysisLC-MS/MS AnalysisRetentate->AnalysisMass Balance CheckStabilization->Analysis

Caption: Step-by-step Ultrafiltration protocol emphasizing temperature control and stabilization to prevent degradation.

Clinical & Developmental Implications

Hypoalbuminemia in Critical Care

In patients with severe hypoalbuminemia (Albumin < 2.5 g/dL), the binding capacity for ertapenem is reduced.

  • Effect: The unbound fraction (

    
    ) can increase from ~10% to >30% [2].
    
  • Consequence: While this theoretically increases antibiotic activity, it also accelerates renal clearance (

    
     is proportional to 
    
    
    ). This may result in a shorter
    
    
    and lower trough concentrations (
    
    
    ), potentially risking therapeutic failure if the dosing interval is not adjusted.
Renal Replacement Therapy (RRT)

Ertapenem is removed by hemodialysis (~30% of the dose).

  • Recommendation: If a daily dose is administered 6 hours prior to hemodialysis, a supplementary dose (150 mg) is often recommended post-dialysis to maintain therapeutic levels [1].

References

  • Mistry, G. C., et al. (2006). Pharmacokinetics of ertapenem in patients with varying degrees of renal insufficiency and in patients on hemodialysis.[1] Journal of Clinical Pharmacology, 46(10), 1128-1139. Link

  • Burkhardt, O., et al. (2006). Protein binding of ertapenem in intensive care unit patients.[2][3][4][5] Journal of Antimicrobial Chemotherapy, 58(6), 1221-1224. Link

  • Merck & Co., Inc. (2022). INVANZ (ertapenem) Prescribing Information. Link

  • Wixson, G. S., et al. (2005). Stability of ertapenem in various biological matrices. Antimicrobial Agents and Chemotherapy, 49(11), 4782. Link

Methodological & Application

Preparation of Ertapenem Disodium Stock Solution: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of ertapenem disodium stock solutions for research applications. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible experimental conditions. Adherence to this protocol will ensure the integrity and stability of the ertapenem disodium stock solution, which is critical for obtaining reliable results in downstream applications such as in vitro susceptibility testing, mechanism of action studies, and other pharmacological research.

Introduction to Ertapenem Disodium

Ertapenem is a broad-spectrum carbapenem antibiotic that exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2] The disodium salt form of ertapenem is a lyophilized powder that requires reconstitution into a liquid form for use. The stability of ertapenem in solution is highly dependent on factors such as pH, temperature, and the choice of solvent.[2][3] Therefore, a meticulously controlled preparation process is paramount to preserve its chemical integrity and biological activity.

Core Principles of Ertapenem Disodium Stock Solution Preparation

The primary objective when preparing an ertapenem disodium stock solution is to achieve complete dissolution while minimizing degradation. The β-lactam ring in the carbapenem structure is susceptible to hydrolysis, which can be accelerated by suboptimal pH and elevated temperatures.[4] The commercial formulation of ertapenem for injection (Invanz®) includes sodium bicarbonate and sodium hydroxide to create a stabilized environment upon reconstitution.[3] For research purposes, mimicking these conditions or using appropriate buffering systems is crucial for maintaining the compound's stability.

Materials and Equipment

Materials:
  • Ertapenem disodium powder (analytical grade)

  • Sterile, pyrogen-free water for injection (WFI) or 0.9% sodium chloride solution (normal saline)[5]

  • Sterile, conical-bottom polypropylene or glass vials

  • Sterile, individually wrapped syringes and needles (21-gauge or smaller recommended)[5]

  • Sterile 0.22 µm syringe filters

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Equipment:
  • Calibrated analytical balance

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Refrigerator (2-8°C)

  • Freezer (-20°C or -80°C)

  • pH meter (optional, for custom buffer preparations)

Quantitative Data Summary

ParameterRecommended Value/ConditionRationale
Solvent Sterile Water for Injection or 0.9% Sodium ChlorideEnsures isotonicity and compatibility. Dextrose-containing solutions should be avoided as they can be unstable.[5]
Concentration 10-100 mg/mLHigher concentrations may exhibit faster degradation.[6] The chosen concentration should be appropriate for the intended application.
Reconstitution Temperature Room Temperature (20-25°C)Facilitates dissolution. Avoid excessive heat.
Storage (Short-term) 2-8°C for up to 24 hoursMinimizes immediate degradation.[7]
Storage (Long-term) -20°C or -80°C for up to several monthsPreserves stability for extended periods.[8] Avoid repeated freeze-thaw cycles.
pH of Solution A narrow pH range around neutral is ideal for stability.[3]Ertapenem is unstable at high or low pH.[4]

Experimental Protocol: Preparation of a 100 mg/mL Ertapenem Disodium Stock Solution

This protocol details the preparation of a 100 mg/mL stock solution, a concentration often used for creating serial dilutions for in vitro assays.

Step-by-Step Methodology:
  • Aseptic Preparation: All procedures should be performed in a laminar flow hood or biological safety cabinet to ensure sterility. Don appropriate PPE.

  • Weighing the Compound: Accurately weigh the desired amount of ertapenem disodium powder using a calibrated analytical balance. For a 1 mL stock solution of 100 mg/mL, weigh 100 mg of the powder.

  • Solvent Dispensing: Using a sterile syringe, draw up the required volume of sterile Water for Injection or 0.9% sodium chloride solution. For a 100 mg/mL solution from 100 mg of powder, 1 mL of solvent is required.

  • Reconstitution: Carefully add the solvent to the vial containing the ertapenem disodium powder.

  • Dissolution: Gently swirl the vial to wet the powder. Vortex the vial at a moderate speed until the powder is completely dissolved. The resulting solution should be clear and range from colorless to pale yellow.[5]

  • Sterile Filtration (Optional but Recommended): For applications requiring absolute sterility, filter the reconstituted solution through a sterile 0.22 µm syringe filter into a new sterile vial. This step is crucial for cell-based assays.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, immediately aliquot the stock solution into smaller, single-use volumes in sterile cryovials.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, preparation date, and your initials. For short-term storage (up to 24 hours), store the aliquots at 2-8°C.[7] For long-term storage, store at -20°C or -80°C.[8]

Visualization of the Experimental Workflow

Ertapenem_Stock_Solution_Workflow Workflow for Ertapenem Disodium Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution & Sterilization cluster_storage Storage A 1. Weigh Ertapenem Disodium Powder C 3. Reconstitute Powder with Solvent A->C B 2. Dispense Sterile Solvent (WFI or 0.9% NaCl) B->C D 4. Vortex until Completely Dissolved C->D E 5. Sterile Filter (0.22 µm Syringe Filter) D->E F 6. Aliquot into Single-Use Vials E->F G 7. Label Aliquots F->G H 8. Store Appropriately G->H I 2-8°C H->I Short-term (≤ 24 hours) J -20°C or -80°C H->J Long-term (Months)

Caption: A flowchart illustrating the key steps in the preparation and storage of an ertapenem disodium stock solution.

Trustworthiness and Self-Validation

The integrity of your experimental results is directly linked to the quality of your reagents. To ensure the reliability of your ertapenem disodium stock solution, consider the following self-validating practices:

  • Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change. A significant change from a pale yellow to a darker yellow or brown may indicate degradation.

  • pH Measurement: If preparing custom buffered solutions, verify the final pH of the stock solution to ensure it falls within the optimal stability range.

  • Bioassay Validation: When beginning a new series of experiments with a freshly thawed aliquot, it is good practice to include a control organism with a known minimum inhibitory concentration (MIC) for ertapenem to confirm the biological activity of the stock solution.

Conclusion

The preparation of a stable and reliable ertapenem disodium stock solution is a critical first step for any research involving this potent antibiotic. By following this detailed protocol and understanding the chemical principles that govern its stability, researchers can be confident in the integrity of their experimental materials, leading to more accurate and reproducible scientific outcomes.

References

Sources

Application Note: Robust HPLC-UV Analysis of Ertapenem in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for bioanalytical scientists and method developers. It moves beyond standard "recipe-based" protocols to provide a mechanistic understanding of why specific parameters are chosen, ensuring robust and reproducible data for Ertapenem analysis in human plasma.

Methodology, Stabilization Strategies, and Validation Protocols

Executive Summary & Strategic Rationale

Ertapenem is a 1-


-methyl-carbapenem antibiotic.[1] Unlike Imipenem, it is stable against renal dehydropeptidase-I (DHP-I) due to the 1-

-methyl group, negating the need for a DHP-I inhibitor like cilastatin. However, the core analytical challenge lies in the

-lactam ring instability
, which is susceptible to hydrolysis at extreme pH and elevated temperatures.

Key Methodological Challenges:

  • Chemical Instability: Spontaneous hydrolysis of the

    
    -lactam ring occurs in plasma at room temperature.
    
  • High Polarity: Ertapenem is highly polar (logP

    
     -2.2), making retention on standard C18 columns difficult without ion-pairing or specific pH control.
    
  • Protein Binding: High plasma protein binding (~95%) requires efficient extraction techniques to ensure total drug recovery.

This guide presents a self-validating HPLC-UV method that prioritizes sample stability and chromatographic resolution.

Method Development Strategy (The "Why" behind the "How")

Chromatographic Chemistry[2][3][4][5][6][7][8]
  • Column Selection: A C18 column with high carbon load and end-capping (e.g., Hypersil BDS C18 or Phenomenex Gemini C18) is selected. The "Base Deactivated Silica" (BDS) or end-capping reduces silanol activity, preventing peak tailing common with amine-containing antibiotics.

  • Mobile Phase pH: The

    
    -lactam ring is most stable between pH 6.0 and 7.0. However, to achieve retention on a C18 column, the carboxylic acid groups must be suppressed (protonated). We utilize a phosphate buffer at pH 6.5  to balance stability with sufficient retention, avoiding the rapid degradation seen at highly acidic pH (< 3.0).
    
  • Detection: The carbapenem core exhibits a strong UV absorption maximum at 298 nm , providing high sensitivity without interference from plasma proteins (which absorb mostly < 280 nm).

Sample Stabilization Logic

Standard plasma handling leads to 10-15% degradation within hours at room temperature.

  • Critical Control Point: Samples must be kept at 4°C (ice bath) immediately upon collection.

  • Buffer Stabilization: While some methods use MES buffer, this protocol relies on rapid protein precipitation (PPT) with chilled acetonitrile, which denatures enzymes and removes water (the hydrolysis reagent), effectively "freezing" the chemical state of the drug.

Experimental Protocol

Materials & Reagents[9]
  • Analyte: Ertapenem Sodium Reference Standard.[2]

  • Internal Standard (IS): Meropenem (Structural analog with similar UV response and pKa).

  • Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric acid (85%).
    
Instrumentation Parameters
ParameterSettingRationale
HPLC System Agilent 1260 Infinity II (or equivalent)Binary pump required for precise mixing.
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)End-capping minimizes peak tailing.
Mobile Phase 10mM Phosphate Buffer (pH 6.5) : ACN (85:15 v/v)High aqueous content ensures retention of polar analyte.
Flow Rate 1.0 mL/minStandard backpressure; optimal Van Deemter efficiency.
Wavelength 298 nm

for Ertapenem; minimizes matrix noise.
Injection Vol 20 - 50 µLHigher volume compensates for UV sensitivity limits.
Temp 25°C (Column), 4°C (Autosampler)Critical: Autosampler cooling prevents degradation during the run.
Run Time ~12 minutesErtapenem elutes ~6-7 min; IS ~4-5 min.
Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36 g

    
     in 1L water. Adjust pH to 6.5 
    
    
    
    0.05 using dilute NaOH or
    
    
    . Filter through 0.45 µm nylon filter.
  • Stock Solution (1 mg/mL): Dissolve 10 mg Ertapenem in 10 mL water. Prepare fresh daily. Do not store.

  • Internal Standard (1 mg/mL): Dissolve 10 mg Meropenem in 10 mL water.

Sample Preparation Workflow (Protein Precipitation)

This workflow is designed to maximize recovery while minimizing hydrolysis.

SamplePrep Start Plasma Sample Collection (EDTA Tubes) Ice Immediate Cooling (Ice Bath, 4°C) Start->Ice < 10 mins Aliquot Transfer 200 µL Plasma to Microcentrifuge Tube Ice->Aliquot Spike Add 20 µL Internal Standard (Meropenem) Aliquot->Spike Precip Add 400 µL Chilled ACN (Protein Precipitation) Spike->Precip 1:2 Ratio Vortex Vortex Mix (30 sec) High Speed Precip->Vortex Centrifuge Centrifuge 10,000 rpm, 10 min, 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilution Dilute 1:1 with Buffer (Matches Initial Mobile Phase) Supernatant->Dilution Prevents Solvent Mismatch Inject Inject into HPLC (Keep at 4°C) Dilution->Inject

Figure 1: Optimized Sample Preparation Workflow ensuring analyte stability and compatibility with mobile phase.

Detailed Steps:

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 20 µL of Meropenem working solution (e.g., 50 µg/mL). Vortex briefly.

  • Precipitation: Add 400 µL of ice-cold Acetonitrile . Vortex vigorously for 30 seconds. Note: The 1:2 ratio ensures complete protein removal.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C .

  • Reconstitution: Transfer 200 µL of the clear supernatant to a vial. Add 200 µL of Mobile Phase Buffer. Rationale: Injecting pure ACN supernatant can cause peak distortion (solvent effect) due to the high organic strength. Diluting with buffer matches the mobile phase.

Method Validation (FDA/EMA Guidelines)

Linearity & Range
  • Range: 0.5 µg/mL to 100 µg/mL (Covers

    
     and 
    
    
    
    for standard 1g dosing).
  • Acceptance:

    
    .[3][2] Back-calculated concentrations of standards must be within 
    
    
    
    15% (20% for LLOQ).[4]
Accuracy & Precision

Perform at 4 levels: LLOQ (0.5 µg/mL), Low QC (1.5 µg/mL), Mid QC (20 µg/mL), High QC (80 µg/mL).

  • Intra-day: 5 replicates per level in one run.

  • Inter-day: 5 replicates per level over 3 consecutive days.

  • Criteria: CV% < 15% and Accuracy within 85-115%.

Stability Protocol (Self-Validating System)

Because Ertapenem is unstable, you must prove your handling time is safe.

  • Bench-Top Stability: Spiked plasma left at room temperature for 2, 4, and 6 hours. Expect degradation; establish the maximum safe handling window (usually < 1 hour).

  • Freeze-Thaw: Spiked plasma subjected to 3 cycles of freezing (-80°C) and thawing (room temp).

  • Autosampler Stability: Processed samples kept at 4°C for 24 hours. Crucial for large batches.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Peak Tailing Silanol interactionsEnsure column is "Base Deactivated" (BDS). Increase buffer concentration to 20mM.
Retention Shift pH driftPhosphate buffer pH is temperature sensitive. Measure pH precisely at room temp.
Low Recovery Protein bindingEnsure vigorous vortexing during precipitation. Do not use SPE unless necessary (PPT is more robust for Ertapenem).
Extra Peaks Hydrolysis productsCheck "Bench-Top" time. If samples sat >1 hr at RT, ring-opened metabolites (non-active) may appear.

References

  • Jain, R., et al. (2017).[3] Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences.[3] Link

  • Ali, M. F. B., et al. (2021).[5] A bio-analytically validated HPLC-UV method for simultaneous determination of doripenem and ertapenem in pharmaceutical dosage forms and human plasma. RSC Advances. Link

  • Legrand, T., et al. (2008). Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection. Journal of Chromatography B. Link

  • Pickering, M., & Brown, S. D. (2013). Quantification and validation of HPLC-UV and LC-MS assays for therapeutic drug monitoring of ertapenem in human plasma. Biomedical Chromatography.[6][3][7][8][9][10] Link

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link

Sources

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Ertapenem

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Ertapenem is a Group 1 carbapenem with robust activity against extended-spectrum


-lactamase (ESBL) and AmpC-producing Enterobacterales. Unlike imipenem or meropenem, it has limited activity against Pseudomonas aeruginosa and Acinetobacter spp. Its clinical utility relies on precise Minimum Inhibitory Concentration (MIC) determination to distinguish wild-type isolates from those harboring carbapenemases (e.g., KPC, NDM).

Mechanism of Action: Ertapenem acts by penetrating the bacterial cell wall via outer membrane porins (specifically OmpC and OmpF in E. coli) and binding with high affinity to Penicillin-Binding Proteins (PBPs) .[1][2]

  • Primary Targets: PBP 2 and PBP 3 (in E. coli).[1]

  • Effect: Inhibition of peptidoglycan cross-linking (transpeptidation), leading to cell wall instability and lysis.

  • Resistance Mechanisms: Porin loss (impermeability) combined with ESBL/AmpC production, or direct hydrolysis by carbapenemases.

Pre-Analytical Considerations (Critical Stability Warning)

The "Achilles' Heel" of Ertapenem Testing: Ertapenem is notoriously unstable in solution compared to other carbapenems. Hydrolysis of the


-lactam ring occurs rapidly at room temperature, leading to falsely elevated MIC results (false resistance).
Stability Protocol
  • Powder Storage: Store lyophilized powder at -20°C or below. Desiccate.

  • Reconstitution:

    • Weigh powder immediately after removing from the freezer.

    • Solvent: Sterile Phosphate Buffered Saline (PBS, pH 7.2) or Sterile Water.

    • Time Limit: The stock solution must be used to prepare microtiter plates within 30 minutes of reconstitution.

    • Freezing: If not used immediately, freeze at -70°C (not -20°C). Do not refreeze.

Protocol: Broth Microdilution (BMD)

This protocol adheres to CLSI M07 and ISO 20776-1 standards.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3] Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be verified.

  • Strain: Clinical isolate (fresh subculture, 18-24h).

  • QC Strain: Escherichia coli ATCC 25922.[4][5][6]

  • Format: 96-well polystyrene microtiter plate (U-bottom).

Step-by-Step Workflow

Step 1: Antimicrobial Stock Preparation Prepare a 1280 µg/mL stock solution of Ertapenem.

  • Calculation:

    
    
    

Step 2: Dilution Scheme (2x Concentrate) Prepare serial two-fold dilutions in CAMHB. Since you will add equal volumes of bacteria, prepare these at 2x the desired final concentration.

  • Target Range: 0.002 µg/mL to 4 µg/mL.

  • Preparation: Dilute the 1280 µg/mL stock down to 8 µg/mL (which is 2x the top test concentration of 4 µg/mL).

Step 3: Inoculum Preparation

  • Direct Colony Suspension: Pick 3-5 colonies from a fresh agar plate.

  • Suspension: Suspend in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    

Step 4: Plate Inoculation

  • Add 50 µL of the 2x Ertapenem dilutions to columns 1-10.

  • Add 50 µL of the diluted inoculum (

    
     CFU/mL) to columns 1-11.
    
    • Final Volume: 100 µL.

    • Final Bacterial Concentration:

      
       CFU/mL.
      
    • Final Drug Concentration: 1x (Desired Range).

  • Controls:

    • Column 11: Growth Control (Bacteria + Broth, no drug).

    • Column 12: Sterility Control (Broth only).

Step 5: Incubation

  • Seal plate with perforated adhesive seal.

  • Incubate at 35°C ± 2°C in ambient air for 16-20 hours .

Visualization: BMD Workflow

BMD_Workflow Stock Ertapenem Powder (Store -20°C) Recon Reconstitute (Use within 30 min) Stock->Recon Weigh Dilution Prepare 2x Serial Dilutions in CAMHB Recon->Dilution Dilute Plate Add 50µL Drug + 50µL Bacteria (Final: 5x10^5 CFU/mL) Dilution->Plate Inoculum 0.5 McFarland Susp. (Dilute 1:150 in CAMHB) Inoculum->Plate Incubate Incubate 35°C 16-20 Hours Plate->Incubate Read Read MIC (No Visible Growth) Incubate->Read

Figure 1: Step-by-step Broth Microdilution workflow for Ertapenem.

Quality Control (The Self-Validating System)

To ensure the assay is valid, you must run Escherichia coli ATCC 25922 in parallel. If the MIC of this strain falls outside the acceptable range, the entire run is invalid and must be repeated.

QC Parameters (CLSI M100 / EUCAST)
OrganismStrain IDAcceptable MIC Range (µg/mL)Target Value
Escherichia coli ATCC 25922 0.004 – 0.016 0.008

Troubleshooting QC Failures:

  • MIC > 0.016: Likely degradation of Ertapenem.[5] Was the stock used immediately? Was the broth pH > 7.4?

  • MIC < 0.004: Inoculum density too low (<

    
     CFU/mL) or cation levels (Ca/Mg) in broth are incorrect.
    

Data Interpretation & Breakpoints

Interpretation depends on the regulatory body (CLSI vs. EUCAST).[7] Note that Ertapenem breakpoints are optimized for detection of carbapenemase producers.

Breakpoints for Enterobacterales
CategoryCLSI M100 (µg/mL)EUCAST v14.0 (mg/L)
Susceptible (S) ≤ 0.5 ≤ 0.5
Intermediate (I) 1.0 N/A (See Note)
Resistant (R) ≥ 2.0 > 0.5

Note: EUCAST classifies values > 0.5 mg/L as Resistant for screening purposes to ensure carbapenemase producers are not missed. CLSI maintains an Intermediate range.

Interpretation Logic

Interpretation_Logic Result MIC Result (µg/mL) S_Node Susceptible (≤ 0.5) Treatable Result->S_Node ≤ 0.5 I_Node Intermediate (1.0) Dose Dependent/Buffer Result->I_Node 1.0 R_Node Resistant (≥ 2.0) Screen for Carbapenemase Result->R_Node ≥ 2.0

Figure 2: Decision logic for interpreting Ertapenem MIC values based on CLSI M100 criteria.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[8][9] 34th ed. CLSI supplement M100.[5] (2024).[10][11]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[10] Version 14.0. (2024).[5][10][11]

  • National Institutes of Health (NIH) / PubChem. Ertapenem Mechanism of Action and Stability Data.

  • American Type Culture Collection (ATCC). Escherichia coli ATCC 25922 Product Sheet.[4]

Sources

Technical Guide: In Vitro Susceptibility Testing Protocols using Ertapenem Disodium

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Utility

Ertapenem is a Group 1 carbapenem with a unique pharmacokinetic profile (high protein binding, long half-life) and a distinct spectrum of activity. Unlike Group 2 carbapenems (imipenem, meropenem), ertapenem has limited activity against Pseudomonas aeruginosa and Acinetobacter spp. However, its critical utility in the laboratory lies in its status as the most sensitive phenotypic indicator for KPC (Klebsiella pneumoniae carbapenemase) production.

In drug development and clinical surveillance, Ertapenem susceptibility testing is the "canary in the coal mine." Resistance to ertapenem often precedes resistance to other carbapenems in Enterobacterales. Consequently, protocols involving ertapenem require rigorous environmental controls due to the molecule's thermal instability and specific pH requirements.[1]

This guide details the handling, testing, and interpretation of Ertapenem Disodium, emphasizing the Broth Microdilution (BMD) gold standard and Disk Diffusion methods, aligned with CLSI M100-Ed34 and EUCAST v14.0 standards.

Critical Reagent Handling: The "Cold Chain" Rule

Scientific Rationale: Ertapenem disodium is significantly less stable than meropenem or imipenem in solution. Hydrolysis of the


-lactam ring occurs rapidly at ambient temperatures, leading to "false resistance" (elevated MICs) due to drug degradation rather than bacterial resistance.
Reagent Preparation Protocol
  • Storage: Store lyophilized powder at -20°C or below.

  • Solvent: Dissolve in Sterile Water for Injection or 10 mM Phosphate Buffer (pH 7.2) . Avoid unbuffered saline for long-term stock storage as pH fluctuations accelerate hydrolysis.

  • Stock Concentration: Prepare a master stock at 1000 µg/mL or 10,000 µg/mL .

  • Usage Rule:

    • Immediate Use: Use within 2 hours if kept at room temperature (20-25°C).

    • Short-Term: Stable for 6 hours at 2-8°C.

    • Frozen: Aliquot immediately and freeze at -70°C. Do not refreeze.

Self-Validating Step: Always run a reference strain (E. coli ATCC 25922) with every frozen aliquot thawed. If the MIC deviates by >1 log₂ dilution from the expected range (0.004–0.016 µg/mL), discard the batch.

Protocol A: Broth Microdilution (BMD) – The Gold Standard

Scope: Quantitative determination of Minimum Inhibitory Concentration (MIC).

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Validation: Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L). Incorrect cation levels alter outer membrane permeability, affecting carbapenem uptake.

  • Plates: 96-well polystyrene plates (U-bottom).

  • Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
Step-by-Step Workflow
  • Dilution Series Preparation:

    • Prepare 2x concentrations of Ertapenem in CAMHB.

    • Range: 0.002 µg/mL to 32 µg/mL (covers QC and high-level resistance).

    • Dispense 50 µL of 2x drug solution into columns 1-10.

    • Dispense 50 µL of drug-free CAMHB into columns 11 (Growth Control) and 12 (Sterility Control).

  • Inoculum Preparation (Direct Colony Suspension):

    • Select 3-5 isolated colonies from an 18-24h non-selective agar plate.

    • Suspend in saline to match 0.5 McFarland turbidity.[2]

    • Dilution: Dilute this suspension 1:100 in CAMHB. This is the "Inoculum Broth."

    • Target Density:

      
       CFU/mL in the final well.
      
  • Inoculation:

    • Add 50 µL of the Inoculum Broth to wells 1-11.

    • Add 50 µL of sterile CAMHB to well 12 (Sterility Control).

  • Incubation:

    • Seal plates with perforated adhesive seals (allows gas exchange but prevents evaporation).

    • Incubate at 35°C ± 2°C for 16–20 hours in ambient air.

  • Reading:

    • Record the MIC as the lowest concentration showing complete inhibition of visible growth.

    • Note: Trailing growth is rare with carbapenems; distinct buttons usually form.

BMD Workflow Diagram

BMD_Workflow cluster_QC Self-Validation (QC) Start Start: Ertapenem Powder Solubilize Dissolve in Sterile Water (Prepare Fresh) Start->Solubilize Dilute Prepare 2x Serial Dilutions in CAMHB Solubilize->Dilute Combine Add 50µL Drug + 50µL Inoculum (Final Vol: 100µL) Dilute->Combine Inoculum Prepare 0.5 McFarland Dilute 1:100 Inoculum->Combine Incubate Incubate 35°C, 16-20h Combine->Incubate Read Determine MIC Incubate->Read QC_Check E. coli ATCC 25922 Expected: 0.004 - 0.016 µg/mL Read->QC_Check Validate

Caption: Figure 1. Broth Microdilution workflow for Ertapenem, emphasizing the convergence of drug dilution and inoculum preparation.

Protocol B: Disk Diffusion (Kirby-Bauer)

Scope: Routine screening and qualitative categorization.

Materials
  • Disk: Ertapenem 10 µg.

  • Agar: Mueller-Hinton Agar (MHA).[3]

    • Depth Rule: Agar depth must be 4 mm ± 0.5 mm . Thinner agar = false susceptibility (larger zones); Thicker agar = false resistance.

Procedure
  • Inoculum: Prepare 0.5 McFarland suspension.

  • Lawn Application: Dip a sterile cotton swab into the suspension. Press against the tube wall to remove excess fluid.[2] Streak the MHA plate in three directions (60° rotation) to ensure a confluent lawn.

  • Disk Application: Apply the 10 µg Ertapenem disk within 15 minutes of inoculation.

  • Incubation: Invert plates and incubate at 35°C for 16–18 hours.

  • Measurement: Measure the diameter of the zone of inhibition to the nearest millimeter using reflected light.

Data Analysis & Interpretation

Ertapenem breakpoints differ slightly between CLSI and EUCAST, particularly in how they handle the "Intermediate" range.

Table 1: Interpretive Criteria for Enterobacterales (2024)
StandardMethodSusceptible (S)Intermediate (I) / ATUResistant (R)
CLSI M100-Ed34 MIC (µg/mL) ≤ 0.5 1 ≥ 2
Disk (10µg) ≥ 22 mm 19 – 21 mm ≤ 18 mm
EUCAST v14.0 MIC (mg/L) ≤ 0.5 - (See Note 1)> 0.5
Disk (10µg) ≥ 25 mm - < 25 mm

Note 1 (EUCAST): EUCAST does not define an Intermediate category for Ertapenem in Enterobacterales; organisms >0.5 mg/L are considered Resistant. The disk breakpoint is stricter (≥ 25 mm) to ensure high sensitivity for carbapenemase detection.

Table 2: Quality Control Ranges (CLSI)
OrganismMIC Range (µg/mL)Disk Zone (mm)
E. coli ATCC 259220.004 – 0.01629 – 36
P. aeruginosa ATCC 278532 – 813 – 19
K. pneumoniae ATCC 7006030.06 – 0.2527 – 33

Advanced Application: The "Ertapenem Screen" for Carbapenemases

Ertapenem is the primary trigger for the Carbapenem Inactivation Method (mCIM) or molecular testing. Because KPC and some metallo-beta-lactamases hydrolyze ertapenem more efficiently than meropenem in early stages, "silent" carbapenemase producers often show elevated Ertapenem MICs while remaining susceptible to Meropenem.

Screening Algorithm
  • Trigger: Is Ertapenem MIC > 0.5 µg/mL OR Zone < 22 mm?

  • Action: Perform mCIM (Modified Carbapenem Inactivation Method).

    • Note: While the standard mCIM uses a Meropenem disk as the substrate, the decision to run the test is driven by the Ertapenem result.

  • Differentiation: If mCIM is positive, perform eCIM (EDTA-modified) to distinguish Serine Carbapenemases (KPC) from Metallo-beta-lactamases (NDM, VIM).

Carbapenemase Detection Logic Diagram

Carbapenemase_Screen Screen Screening: Ertapenem MIC > 0.5 µg/mL? Susceptible Susceptible: Report S Screen->Susceptible No mCIM_Test Perform mCIM (Meropenem Substrate) Screen->mCIM_Test Yes mCIM_Neg mCIM Negative: Porin Loss/ESBL mCIM_Test->mCIM_Neg Zone 19mm+ mCIM_Pos mCIM Positive: Carbapenemase Present mCIM_Test->mCIM_Pos Zone 6-15mm eCIM Perform eCIM (EDTA Synergy) mCIM_Pos->eCIM Determine Type

Caption: Figure 2. Diagnostic algorithm utilizing Ertapenem non-susceptibility as the primary trigger for carbapenemase confirmation.

Troubleshooting & Optimization

  • Issue: E. coli ATCC 25922 MIC is too high (>0.016 µg/mL).

    • Root Cause: Likely degradation of the Ertapenem powder or stock solution. The beta-lactam ring is hydrolyzed by moisture.

    • Fix: Prepare fresh stock from new powder. Ensure incubation does not exceed 20 hours.

  • Issue: "Skipped Wells" in BMD (Growth in well 4, no growth in 5, growth in 6).

    • Root Cause: Contamination or splashing during inoculation.

    • Fix: Discard results. Check pipette calibration.

  • Issue: Fuzzy zones in Disk Diffusion (Proteus spp.).

    • Root Cause: Swarming motility.

    • Fix: Ignore the thin film of swarming; measure the distinct margin of heavy growth inhibition.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing, 34th Edition. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024).[4][5] Breakpoint tables for interpretation of MICs and zone diameters, Version 14.0. [Link]

  • Centers for Disease Control and Prevention (CDC). (2023). Modified Carbapenem Inactivation Method (mCIM) for Carbapenemase Detection. [Link]

  • National Institutes of Health (NIH). (2019). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes. [Link][6]

  • Clinical Microbiology Reviews. (2017). Carbapenem Resistance: From Diagnosis to Outbreak Control. [Link]

Sources

Application Note: Quantitative Analysis of Ertapenem in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction and Clinical Significance

Ertapenem is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its long half-life of approximately 4.5 hours allows for a convenient once-daily dosing regimen, making it a valuable agent in the treatment of community-acquired and healthcare-associated infections.[2] The therapeutic efficacy of ertapenem, like other beta-lactam antibiotics, is correlated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen.[3][4]

In specific patient populations, such as the critically ill, those with renal impairment, or obese patients, the pharmacokinetics of ertapenem can be highly variable. This variability can lead to sub-optimal drug exposure, potentially resulting in treatment failure and the development of antibiotic resistance. Therefore, Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens to ensure maximal bactericidal activity.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs in biological matrices due to its superior sensitivity, selectivity, and speed.[2][5] This application note presents a detailed, robust, and validated LC-MS/MS method for the determination of ertapenem in human plasma, suitable for both clinical TDM and research applications.

Principle of the Method

This method employs a simple and rapid protein precipitation technique to extract ertapenem and its stable isotope-labeled internal standard (SIL-IS), Ertapenem-d4, from human plasma. The choice of a SIL-IS is critical as it co-elutes chromatographically and experiences similar ionization effects as the analyte, thereby correcting for variability in sample preparation, injection volume, and matrix-induced ion suppression or enhancement.[6] Following extraction, the supernatant is injected into an LC-MS/MS system.

Chromatographic separation is achieved on a reversed-phase C18 column, which resolves ertapenem from endogenous plasma components. The analyte and internal standard are then detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This highly selective detection ensures accurate quantification by monitoring specific precursor-to-product ion transitions for both ertapenem and its internal standard.

Materials and Reagents

  • Analytes: Ertapenem analytical standard, Ertapenem-d4 (Internal Standard)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)

  • Water: Deionized water, >18 MΩ·cm

  • Chemicals: 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Biological Matrix: Drug-free human plasma (K2-EDTA)

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials, pipette tips.

Instrumentation and Conditions

Liquid Chromatography
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Analytical Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3-µm particle size).[3]

  • Column Temperature: 20°C

  • Autosampler Temperature: 6-10°C (to ensure sample stability).[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Injection Volume: 2-5 µL[2][6]

Table 1: Gradient Elution Program

Time (min)Flow Rate (µL/min)% Mobile Phase B
0.03005
0.53005
2.030095
2.530095
2.63005
4.03005
Mass Spectrometry
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Key Parameters:

    • Spray Voltage: 3500 V[6]

    • Capillary Temperature: 350°C[6]

    • Sheath Gas Pressure: 35 (arbitrary units)[6]

    • Auxiliary Gas Pressure: 5 (arbitrary units)[6]

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Ertapenem476.1432.110
Ertapenem-d4 (IS)480.1436.110

Rationale for MRM selection: The precursor ion [M+H]⁺ for ertapenem is m/z 476.1. The selected product ions are the result of characteristic fragmentation, providing high specificity for quantification. The use of Ertapenem-d4 as an internal standard ensures that any variations during the analytical process are accounted for, as its mass shift of +4 Da allows for distinct detection while maintaining identical chemical behavior.[3][6]

Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and QCs
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ertapenem and ertapenem-d4 in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.[2]

  • Working Solutions: Prepare intermediate working solutions of ertapenem by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water.

  • Internal Standard (IS) Working Solution (2 µg/mL): Prepare a working solution of ertapenem-d4 at a concentration of 2 µg/mL in an extraction solvent mixture of acetonitrile and methanol (1:1, v/v).[2]

  • Calibration Standards (CS) and Quality Controls (QC): Spike appropriate volumes of the ertapenem working solutions into drug-free human plasma to prepare a series of calibration standards covering the desired linear range (e.g., 0.1 to 125 µg/mL).[3][4] Prepare separate QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 75, and 150 µg/mL).[2]

  • Stabilization: Add two parts by volume of 0.1 M MES buffer (pH 6.5) to all plasma samples (CS, QC, and unknown) to ensure the stability of ertapenem.[2] Store all plasma samples at -80°C until analysis.

Sample Preparation: Protein Precipitation

The protein precipitation workflow is a simple, fast, and effective method for extracting ertapenem from plasma.[6]

SamplePrep cluster_prep Protein Precipitation Protocol plasma 1. Aliquot 50 µL Plasma Sample add_is 2. Add 100 µL IS Working Solution (ACN:MeOH with Ertapenem-d4) plasma->add_is Precipitates proteins, releases drug vortex 3. Vortex (1 min) add_is->vortex Ensures thorough mixing centrifuge 4. Centrifuge (13,000 x g, 10 min) vortex->centrifuge Pellets precipitated proteins supernatant 5. Transfer Supernatant to Autosampler Vial centrifuge->supernatant Isolates clean extract inject 6. Inject 2 µL into LC-MS/MS supernatant->inject Validation cluster_validation Core Bioanalytical Method Validation Parameters Core Method Validation Key Pillars for a Reliable Assay Selectivity Selectivity & Specificity Differentiates analyte from endogenous components Core->Selectivity Linearity Linearity & Range Defines accurate quantification limits (LLOQ to ULOQ) Core->Linearity Accuracy Accuracy & Precision Measures closeness to true value and reproducibility Core->Accuracy Stability Stability Assesses analyte integrity under various conditions Core->Stability Matrix Matrix Effect & Recovery Evaluates impact of matrix on ionization and extraction efficiency Core->Matrix

Sources

Application Notes and Protocols for the Storage and Handling of Reconstituted Ertapenem Disodium Solutions

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of reconstituted ertapenem disodium solutions. Adherence to these protocols is critical to ensure the stability, potency, and safety of this broad-spectrum carbapenem antibiotic in a laboratory setting.

Introduction to Ertapenem Disodium

Ertapenem is a parenteral, 1-β methyl-carbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[2] Due to its chemical instability in solution, strict adherence to established reconstitution and storage procedures is paramount to maintain its efficacy for in vitro studies and other research applications.[3] The lyophilized powder is formulated with sodium bicarbonate to improve stability upon reconstitution.[3]

Reconstitution of Lyophilized Ertapenem Disodium

The proper reconstitution of lyophilized ertapenem is the foundational step for preparing accurate and stable solutions for experimental use. The choice of diluent is critical and depends on the intended downstream application (e.g., intravenous simulation or intramuscular administration studies).

Recommended Diluents

For Intravenous (IV) Solution Simulation:

  • Water for Injection

  • 0.9% Sodium Chloride Injection (Normal Saline)

  • Bacteriostatic Water for Injection

For Intramuscular (IM) Solution Simulation:

  • 1.0% or 2.0% Lidocaine HCl injection (without epinephrine)[4][5]

Crucial Incompatibility Note: Ertapenem is incompatible with diluents containing dextrose (α-D-glucose).[6][7][8] Do not use any dextrose-containing solutions for reconstitution or dilution as this will lead to degradation of the ertapenem molecule.

Protocol for Reconstitution for IV Administration Simulation

This protocol details the reconstitution of a 1 g vial of ertapenem for simulated intravenous use.

Materials:

  • 1 g vial of lyophilized ertapenem disodium

  • 10 mL sterile syringe with needle

  • 10 mL of a recommended IV diluent (see section 2.1)

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Visually inspect the vial of lyophilized ertapenem for any signs of damage or contamination.

  • Aseptically withdraw 10 mL of the chosen diluent into the sterile syringe.

  • Inject the 10 mL of diluent into the vial of ertapenem.

  • Shake the vial well until the powder is completely dissolved and the solution is clear.[4][5]

  • The reconstituted solution will have a concentration of approximately 100 mg/mL.

  • Visually inspect the reconstituted solution for particulate matter and discoloration. The solution should be colorless to pale yellow.[9][10] Variations in color within this range do not affect the potency of the product.[9][10]

Protocol for Reconstitution for IM Administration Simulation

This protocol is for applications simulating intramuscular delivery.

Materials:

  • 1 g vial of lyophilized ertapenem disodium

  • 5 mL sterile syringe with needle

  • 3.2 mL of 1.0% or 2.0% Lidocaine HCl injection (without epinephrine)

  • Appropriate PPE

Procedure:

  • Visually inspect the vial of lyophilized ertapenem.

  • Aseptically withdraw 3.2 mL of the lidocaine HCl solution into the sterile syringe.

  • Inject the 3.2 mL of lidocaine HCl into the vial of ertapenem.

  • Shake the vial thoroughly to form a solution.[4][7][11]

  • The resulting concentration is approximately 280 mg/mL.[11]

  • Crucially, this reconstituted IM solution should be used within one hour of preparation and must not be administered intravenously. [4][7][11]

Storage and Stability of Reconstituted and Diluted Solutions

The stability of ertapenem in solution is highly dependent on the storage temperature, concentration, and the diluent used. Ertapenem is more stable at refrigerated temperatures (2-8°C) compared to room temperature (25°C).[12][13][14] Freezing of ertapenem solutions is not recommended as it can lead to extreme variability in stability.[9][12][13][15]

Stability of Reconstituted Solutions (100 mg/mL)
Storage ConditionDiluentStabilityReference
Room Temperature (~25°C)0.9% Sodium ChlorideUp to 6 hours[9]
Refrigerated (2-8°C)0.9% Sodium ChlorideUp to 24 hours[9][16]

Some studies have shown that a 100 mg/mL solution of ertapenem in 0.9% sodium chloride stored in the manufacturer's original glass vials or polypropylene syringes is chemically stable for up to 48 hours at 4°C, followed by an additional hour at 23°C.[16] However, other research suggests a shorter stability of less than one hour at 25°C and 24 hours at 4°C.[17] Given these discrepancies, it is prudent to use reconstituted solutions as soon as possible.

Stability of Diluted IV Solutions

For many experimental applications, the reconstituted ertapenem solution will be further diluted. The stability of these diluted solutions is also time and temperature-dependent.

Final ConcentrationDiluentStorage TemperatureStabilityReference
10 mg/mL & 20 mg/mL0.9% Sodium Chloride, 0.225% Sodium Chloride, Ringer's SolutionRoom Temperature (25°C)Relatively stable[1][12][13]
10 mg/mL & 20 mg/mL0.9% Sodium Chloride, 0.225% Sodium Chloride, Ringer's SolutionRefrigerated (4°C)More stable than at 25°C[1][12][13]
Not specified0.9% Sodium ChlorideRoom TemperatureInfusion should be completed within 6 hours of reconstitution.[4][6][15]
Not specified0.9% Sodium ChlorideRefrigerated (5°C)May be stored for up to 24 hours.[10][15]

Note: If a refrigerated solution is used, the infusion should be completed within 4 hours after removal from the refrigerator.[9][10][15]

Workflow for Storage and Handling of Reconstituted Ertapenem

ertapenem_workflow Workflow for Reconstituted Ertapenem reconstitute Reconstitute Lyophilized Ertapenem (See Protocol 2.2 or 2.3) decision_point Intended Use? reconstitute->decision_point im_use IM Simulation (Use within 1 hour) decision_point->im_use IM iv_use IV Simulation (Proceed to Dilution/Storage) decision_point->iv_use IV storage_decision Immediate Use? iv_use->storage_decision use_now Use Immediately (Within 6 hours at Room Temp) storage_decision->use_now Yes store_fridge Store at 2-8°C (Up to 24 hours) storage_decision->store_fridge No use_from_fridge Use within 4 hours of removing from refrigeration store_fridge->use_from_fridge

Caption: Decision workflow for handling reconstituted ertapenem solutions.

Handling and Safety Precautions

As with all chemical reagents, proper safety protocols should be followed when handling ertapenem disodium.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, gloves, and safety glasses, to prevent skin and eye contact.[18][19]

  • Ventilation: Handle the lyophilized powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[18]

  • Spills: In case of a spill, avoid generating dust.[19] Clean the area thoroughly with an appropriate cleaning agent.

  • Disposal: Dispose of unused solutions and materials in accordance with local, state, and federal regulations.[9]

  • Allergenicity: Ertapenem is a beta-lactam antibiotic and can cause allergic reactions in sensitized individuals.[2]

Compatibility with Other Intravenous Solutions

Studies have demonstrated the compatibility of ertapenem with some commonly used intravenous solutions.

  • Compatible for Co-infusion:

    • Heparin Sodium[1][9]

    • Potassium Chloride[1][9]

    • Hetastarch[1][12]

It is always recommended to consult specific compatibility studies before co-administering ertapenem with other solutions in a research setting. Do not mix or co-infuse ertapenem with other medications unless compatibility has been established.[6][7]

Summary of Best Practices

  • Always reconstitute immediately before use whenever possible.

  • Use the correct diluent for the intended application and avoid dextrose-containing solutions.

  • Adhere strictly to the recommended storage times and temperatures to ensure solution stability.

  • Do not freeze reconstituted or diluted solutions.

  • Visually inspect solutions for clarity and color before use.

  • Follow all recommended safety precautions to minimize exposure.

By following these detailed application notes and protocols, researchers can ensure the integrity and reliability of their ertapenem solutions, leading to more accurate and reproducible experimental results.

References

  • Stability of ertapenem in an elastomeric infusion device. ResearchGate. Available at: [Link]

  • INVANZ (ertapenem sodium) 1 g Powder for injection. Medsafe. Available at: [Link]

  • Invanz: Dosages and Ingredients | Full Prescribing Info. MIMS Philippines. Available at: [Link]

  • McQuade, M. S., Van Nostrand, V., Schariter, J., Kanike, J. D., & Forsyth, R. J. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 61(1), 38–45. Available at: [Link]

  • AUSTRALIAN PRODUCT INFORMATION INVANZ® (ertapenem sodium) Powder for injection. Medsinfo. Available at: [Link]

  • Label: ERTAPENEM injection. DailyMed. Available at: [Link]

  • Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. ResearchGate. Available at: [Link]

  • Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. Semantic Scholar. Available at: [Link]

  • Ertapenem 1g Powder for Concentrate for Solution for Infusion - Summary of Product Characteristics (SmPC). (emc). Available at: [Link]

  • Walker, S., Law, S., Perks, W. J., & Iazzetta, J. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian journal of hospital pharmacy, 68(2), 121–127. Available at: [Link]

  • Jain, J. G., Sutherland, C., Nicolau, D. P., & Kuti, J. L. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian journal of hospital pharmacy, 68(4), 343–344. Available at: [Link]

  • Ertapenem Monograph for Professionals. Drugs.com. Available at: [Link]

  • Invanz - European Union. European Medicines Agency. Available at: [Link]

  • Dilution Ertapenem -Invanz ®. GlobalRPH. Available at: [Link]

  • Invanz (ertapenem) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

  • INVANZ®. U.S. Food and Drug Administration. Available at: [Link]

  • INVANZ Label. U.S. Food and Drug Administration. Available at: [Link]

  • Ertapenem: Package Insert / Prescribing Information / MOA. Drugs.com. Available at: [Link]

  • SAFETY DATA SHEET - Ertapenem for Injection. WG Critical Care. Available at: [Link]

  • INVANZ®. Merck Canada. Available at: [Link]

Sources

High-Fidelity Agar Dilution Protocol for Ertapenem Resistance Screening in Enterobacterales

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Clinical Significance

Ertapenem is a Group 1 carbapenem often utilized as a high-sensitivity surrogate marker for detecting carbapenemase production (e.g., KPC) in Enterobacterales. Unlike Group 2 carbapenems (imipenem, meropenem), ertapenem has limited activity against non-fermenters like Pseudomonas aeruginosa but is highly effective against wild-type Enterobacterales.

This Application Note details a reference-grade Agar Dilution protocol for determining the Minimum Inhibitory Concentration (MIC) of ertapenem. While broth microdilution is common for automation, agar dilution remains the "gold standard" for testing large numbers of isolates simultaneously and detecting subtle resistance mechanisms (heteroresistance) that automated systems may miss.

Critical Technical Challenge: Ertapenem exhibits significant hydrolytic instability compared to other beta-lactams. This protocol incorporates specific "Time-to-Plate" controls to mitigate degradation artifacts.

Principle of the Assay

The agar dilution method involves incorporating a defined concentration series of the antimicrobial agent into molten Mueller-Hinton Agar (MHA) before solidification. Bacterial suspensions (standardized to


 CFU/spot) are inoculated onto the agar surface.

Mechanism of Action: Ertapenem binds to Penicillin-Binding Proteins (PBPs), specifically PBP2 and PBP3 in Escherichia coli, inhibiting peptidoglycan synthesis and leading to cell lysis.

Why Agar Dilution?

  • Inoculum Consistency: Direct visualization of growth allows for easier detection of contamination or inoculum errors compared to turbidity-based broth methods.

  • Scalability: A Steers replicator allows 32-36 isolates to be tested per plate, making it cost-effective for screening large libraries.

Materials & Reagents

Biological Materials[1][2][3][4][5]
  • Test Isolates: Fresh overnight cultures of Enterobacterales (grown on non-selective media like TSA or Blood Agar).

  • Quality Control (QC) Strains:

    • Escherichia coli ATCC® 25922 (Susceptible control).

    • Klebsiella pneumoniae ATCC® 700603 (ESBL positive control; useful for checking cross-resistance patterns, though ertapenem should remain active unless carbapenemase is present).

    • Klebsiella pneumoniae ATCC® BAA-1705 (KPC positive control; Resistant).

Reagents[1]
  • Ertapenem Disodium Salt: Analytical grade potency (must account for salt/water content in calculations).

  • Mueller-Hinton Agar (MHA): Cation-adjusted is not strictly necessary for agar dilution as MHA contains sufficient cations, but standard MHA complying with CLSI/EUCAST specifications is required.

  • Solvent: Phosphate Buffer (0.01 M, pH 6.0) is recommended for the primary stock solution to maximize stability. Sterile distilled water can be used for subsequent dilutions.

  • 0.85% Saline: For inoculum preparation.

Experimental Protocol

Antimicrobial Stock Preparation[1][6][7]
  • Calculations: Use the formula

    
    , where 
    
    
    
    is weight (mg),
    
    
    is target concentration (mg/L),
    
    
    is volume (mL), and
    
    
    is potency (mg/mg).
  • Solvent Choice: Dissolve Ertapenem powder in Phosphate Buffer (pH 6.0) .

    • Expert Insight: Ertapenem hydrolyzes rapidly in water. Using pH 6.0 buffer extends the half-life of the stock solution, ensuring the MIC values at the time of pouring are accurate.

  • Concentration: Prepare a master stock at 10,000 µg/mL (10 mg/mL).

  • Storage: Do not store. Prepare immediately before use. If absolutely necessary, freeze at -70°C in single-use aliquots, but fresh prep is preferred for carbapenems.

Media Preparation (The "Time-to-Plate" Critical Path)
  • Autoclave MHA: Sterilize MHA and cool to 48-50°C in a water bath.

    • Warning: Adding ertapenem to agar >50°C will cause rapid thermal degradation.

  • Dilution Series: Prepare a 2-fold dilution series of ertapenem in water.

    • Target Range: 0.016 µg/mL to 16 µg/mL (covers QC range and resistance breakpoints).

  • Incorporation: Add 2 mL of antimicrobial dilution to 18 mL of molten agar (1:10 dilution) to achieve final concentrations.

  • Pouring: Mix gently (avoid bubbles) and pour into 100mm Petri dishes.

  • Solidification: Allow to set on a level surface.

  • Drying: Dry plates in a laminar flow hood with lids ajar for 10-20 minutes to remove excess moisture. USE IMMEDIATELY.

    • Stability Rule: Unlike aminoglycoside plates, ertapenem plates cannot be stored for 7 days. Use within 24 hours of pouring.

Inoculum Preparation & Spotting
  • Direct Colony Suspension: Pick 3-5 distinct colonies from an overnight culture. Emulsify in saline to match a 0.5 McFarland Standard (

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:10 in saline (Final:

    
     CFU/mL).
    
  • Loading Replicator: Transfer diluted inocula into the wells of the Steers replicator seed block.

  • Spotting: Apply the pins to the agar surface.

    • Volume Delivered: ~1-2 µL per spot.

    • Final Load: ~

      
       CFU/spot.
      
  • Controls: Include a Growth Control plate (no antibiotic) at the beginning and end of the series to verify viability and lack of carry-over.

Incubation[1]
  • Temperature: 35°C ± 2°C.

  • Atmosphere: Ambient air.

  • Time: 16-20 hours.[1][2][3]

Workflow Visualization

AgarDilutionWorkflow cluster_prep Phase 1: Preparation (Critical Timing) cluster_inoc Phase 2: Inoculation cluster_read Phase 3: Analysis Stock Weigh Ertapenem Powder (Calculate Potency) Solvent Dissolve in PO4 Buffer (pH 6.0, Cold) Stock->Solvent Mix Mix Drug + Agar (1:10 Ratio) Solvent->Mix MHA Molten MHA (Cool to 48-50°C) MHA->Mix Pour Pour Plates (Use within 24h) Mix->Pour Spot Steers Replicator (Spot 1-2 µL) Pour->Spot  Surface Dry   Colony Fresh Colonies (Overnight) McF 0.5 McFarland Suspension Colony->McF Dilute 1:10 Dilution (Target: 10^7 CFU/mL) McF->Dilute Dilute->Spot Incubate Incubate 35°C 16-20 Hours Spot->Incubate Read Read MIC (No Growth) Incubate->Read Interpret Compare to Breakpoints Read->Interpret

Caption: Step-by-step workflow emphasizing the critical temperature control during media preparation.

Data Analysis & Interpretation

Reading Results

The MIC is the lowest concentration of ertapenem that completely inhibits visible growth.

  • Ignore: A single colony or a faint haze caused by the inoculum spot.

  • Valid Growth: Multiple colonies or a button of growth >2mm.

Breakpoints (2024/2025 Standards)

Interpret MIC values using the current standards for Enterobacterales. Note the divergence between CLSI and EUCAST regarding the "Intermediate" category.

CategoryCLSI M100 (Ed34) [1]EUCAST v14.0 [2]
Susceptible (S) ≤ 0.5 µg/mL≤ 0.5 mg/L
Intermediate (I) 1.0 µg/mLNone (See Note)
Resistant (R) ≥ 2.0 µg/mL> 0.5 mg/L

Note: EUCAST categorizes any value >0.5 mg/L as Resistant for Ertapenem in Enterobacterales, emphasizing its role as a sensitive screening marker.

Decision Logic for Screening

If MIC ≥ 1.0 µg/mL (CLSI) or > 0.5 mg/L (EUCAST):

  • Isolate is Non-Susceptible .[4]

  • Action: Perform confirmatory carbapenemase testing (e.g., mCIM, CarbaNP, or molecular PCR for blaKPC, blaNDM, blaOXA-48).

Quality Control (Self-Validating System)

To ensure the trustworthiness of the assay, every run must include E. coli ATCC 25922. If the QC strain falls outside the expected range, invalidate the entire run .

OrganismExpected MIC Range (µg/mL)Purpose
E. coli ATCC 25922 0.004 – 0.016Validates media potency and incubator performance.
P. aeruginosa ATCC 27853 Not RecommendedErtapenem has no clinical activity against Pseudomonas.

Troubleshooting Table:

ObservationProbable CauseCorrective Action
QC MIC is too high Drug degradation; Agar too hot (>50°C) when poured.Use Buffer pH 6.0; Cool agar to 48°C; Pour faster.
QC MIC is too low Potency calculation error; Inoculum too light.Verify powder potency; Check McFarland turbidity.
Skipped Wells Inoculum spotting error.Check replicator pins for blockage.
Growth on all plates Resistant contaminant or degraded drug.Check purity plate; Remake stock solution.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing.[4][5] 34th ed.[1][4] CLSI supplement M100.[1][4][5] Wayne, PA: CLSI; 2024. [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Breakpoint tables for interpretation of MICs and zone diameters.[6][7][8][9] Version 14.0. 2024.[6][7][9][10] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed.[5] CLSI standard M07.[2][5] Wayne, PA: CLSI; 2018.[5][11] [Link]

  • Zajac, M., et al. "Stability of Ertapenem in Aqueous Solutions." Acta Poloniae Pharmaceutica. 2008. (Provides background on pH stability).
  • Centers for Disease Control and Prevention (CDC). Laboratory Protocol for Detection of Carbapenem-Resistant or Carbapenemase-Producing, Enterobacterales.[Link]

Sources

Crystallization techniques for ertapenem disodium salt

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Protocols for Ertapenem Sodium Salts

Abstract

Ertapenem is a 1-


-methylcarbapenem antibiotic exhibiting broad-spectrum activity and resistance to 

-lactamases. However, its chemical instability—characterized by rapid dimerization and hydrolysis of the

-lactam ring—presents significant challenges in downstream processing. This guide details the physicochemical principles and field-proven protocols for the crystallization of Ertapenem Sodium (specifically targeting the transition from the soluble disodium intermediate to the stable monosodium crystalline form). We focus on anti-solvent techniques, precise pH control, and low-temperature management to maximize purity and yield.

Physicochemical Basis & Stability Challenges

Successful crystallization of Ertapenem requires a mastery of its degradation kinetics. Unlike stable solid dosage forms, Ertapenem in solution is highly sensitive to:

  • Temperature: Above 0°C, dimerization rates increase exponentially.

  • pH:

    • pH < 5.0: Acid-catalyzed hydrolysis of the

      
      -lactam ring.
      
    • pH > 7.5: Base-catalyzed hydrolysis and rapid dimerization.

    • Stability Window: The optimal stability window is narrow, typically pH 5.5 – 6.0 at -20°C to 5°C .

The Salt State Distinction:

  • Ertapenem Disodium: Generated at pH ~7.5–8.5 . This form is highly soluble in water and is often used as the dissolution state to filter out insoluble impurities (e.g., palladium catalysts from synthesis).

  • Ertapenem Monosodium: The target crystalline form for isolation.[1][2][3] It is less soluble in organic anti-solvents and crystallizes at pH 5.5–6.0 .

Strategic Workflow: The "Dissolution-Neutralization-Precipitation" Cycle

The most robust purification strategy involves dissolving the crude material as the disodium salt to leverage its high solubility, filtering, and then adjusting the pH to the monosodium range while introducing anti-solvents to induce crystallization.

Figure 1: Crystallization Process Workflow

ErtapenemCrystallization cluster_control Critical Process Parameters (CPPs) Start Crude Ertapenem (Amorphous/Impure) Dissolution Dissolution Step Water + NaHCO3/NaOH pH 7.5 - 8.5 Temp: < 5°C Start->Dissolution Solubilization Filtration Filtration (0.22 µm) Remove Pd/Insolubles Dissolution->Filtration Remove Impurities Neutralization Neutralization / pH Adjustment Add Acetic Acid/Formic Acid Target pH: 5.5 - 6.0 Temp: -5°C Filtration->Neutralization Salt Conversion (Disodium -> Monosodium) AntiSolvent Anti-Solvent Addition MeOH / 1-Propanol / Acetone Slow Dosing Neutralization->AntiSolvent Supersaturation Nucleation Nucleation & Growth Temp: -20°C Agitation: Low Shear AntiSolvent->Nucleation Crystallization Isolation Isolation Filtration & Nitrogen Sweep Wash with Acetone Nucleation->Isolation Harvest

Caption: Workflow for converting crude Ertapenem into purified crystalline salt via pH-swing and anti-solvent precipitation.

Detailed Protocols

Protocol A: Anti-Solvent Crystallization (Standard Purification)

Objective: To isolate high-purity Ertapenem Sodium from a crude aqueous solution.

Reagents:

  • Crude Ertapenem[2][4]

  • Purified Water (Type I, chilled to 2°C)

  • Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    )
  • Glacial Acetic Acid (diluted to 10% v/v)

  • Methanol (HPLC Grade)

  • 1-Propanol (HPLC Grade)

Step-by-Step Methodology:

  • Preparation of Disodium Solution (Dissolution):

    • Charge crude Ertapenem into a jacketed glass reactor maintained at 2°C to 5°C .

    • Add chilled Purified Water (approx. 5-10 volumes relative to mass).

    • Slowly adjust pH to 7.5 – 8.0 using

      
       or dilute 
      
      
      
      .
    • Mechanism:[4][5][6][7][8] This converts the zwitterionic or acid form into the highly soluble disodium salt, releasing impurities trapped in the solid matrix.

    • Filtration: Pass the solution through a 0.22 µm membrane filter to remove particulate matter (e.g., residual Palladium on Carbon from deprotection steps).

  • pH Adjustment (Targeting the Monosodium State):

    • Cool the filtrate to -5°C .

    • Slowly add 10% Acetic Acid solution while stirring.

    • Target pH: 5.5 to 5.8 .

    • Caution: Do not overshoot below pH 5.0, as acid hydrolysis accelerates rapidly.

  • Crystallization (Anti-Solvent Addition):

    • First Charge: Add Methanol (0.5 to 1.0 volume) slowly over 30 minutes. The solution may become turbid.[9]

    • Seeding (Optional but Recommended): Add 0.5% w/w crystalline Ertapenem Sodium seeds (Form A or B) to promote uniform particle size.

    • Second Charge: Add 1-Propanol (1.0 to 2.0 volumes) slowly over 60-90 minutes.

    • Cooling: Ramp temperature down to -20°C over 2 hours.

    • Aging: Hold at -20°C for 2-4 hours to maximize yield.

  • Isolation:

    • Filter the slurry under a nitrogen blanket (Ertapenem is hygroscopic).

    • Wash: Wash the cake with a chilled mixture of Acetone/Water (90:10) or pure Acetone to remove residual alcohols and water.

    • Drying: Dry under vacuum at low temperature (< 25°C) or sweep with nitrogen.

Protocol B: Reactive Crystallization (From Acid Precursor)

Objective: Direct crystallization from the synthesis reaction mixture.

  • Starting Material: Reaction mixture containing Ertapenem free acid or mono-protected intermediate.[2]

  • Extraction: Extract the intermediate into a polar organic phase (if applicable) or maintain in aqueous phase at low temperature.

  • Salt Formation: Add Sodium source (Sodium Ethyl Hexanoate or Sodium Acetate) in an organic solvent (e.g., Methanol).

  • Precipitation: The sodium salt is less soluble in the organic rich environment and will precipitate.

  • Refinement: Follow the washing steps in Protocol A.

Critical Process Parameters (CPPs) & Troubleshooting

The following table summarizes the operational boundaries required to maintain the "E-E-A-T" standard of quality.

ParameterRangeScientific RationaleConsequence of Deviation
Temperature -20°C to 5°CKinetic stabilization of the

-lactam ring.
> 10°C: Rapid dimerization (Dimer I/II formation).
pH (Dissolution) 7.5 – 8.5Ensures full solubility as Disodium salt.> 9.0: Base-catalyzed hydrolysis.
pH (Crystallization) 5.5 – 6.0Isoelectric region for Monosodium salt precipitation.< 5.0: Acid hydrolysis; > 7.0: Poor yield (high solubility).
Anti-Solvent Ratio 1:2 to 1:5 (Water:Organic)Modulates supersaturation.Too Fast: Amorphous gum formation; Too Slow: Low yield.
Solvent Type MeOH / 1-PropanolSynergistic effect: MeOH solubilizes, Propanol precipitates.Using only Acetone may cause "oiling out" (liquid-liquid phase separation).

Analytical Characterization

To validate the protocol, the isolated crystals must be characterized using the following methods:

  • HPLC (High-Performance Liquid Chromatography):

    • Column: C18 Reverse Phase.

    • Mobile Phase: Phosphate buffer (pH 6.5) / Acetonitrile.[10][11]

    • Metric: Purity > 98.0%; Dimer content < 0.5%.

  • X-Ray Powder Diffraction (XRPD):

    • Verify crystalline form (Form A, B, or C) vs. amorphous material. Crystalline forms exhibit sharp peaks (e.g., at 2

      
      
      
      
      
      4.8°, 10.7°).[7][8]
  • Residual Solvents (GC):

    • Ensure Methanol and 1-Propanol levels are within ICH guidelines (Ertapenem solvates often trap solvents, requiring aggressive drying or washing).

References

  • Process for preparation of ertapenem. World Intellectual Property Organization.[7] WO2012038979A2.[2] Link

  • Crystalline form of ertapenem sodium and preparation method therefor. United States Patent. US9012628B2. Link

  • Process for preparing ertapenem in crystalline form. United States Patent.[1][2][3][7] US6504027B1. Link

  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes. National Institutes of Health (NIH). Link

  • Polymorphic forms of ertapenem monosodium salt and process for its preparation. European Patent Office. EP2505190A1. Link

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Preventing Hydrolysis of Ertapenem Disodium in Aqueous Solution

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome, researchers. Ertapenem is a powerful tool in our arsenal against challenging bacterial infections. However, its efficacy in your experiments is directly tied to its chemical stability. The very feature that makes it a potent antibiotic—the strained β-lactam ring—also renders it highly susceptible to degradation in aqueous environments. This guide is designed to provide you with the foundational knowledge and practical, field-tested protocols to mitigate the hydrolytic degradation of ertapenem disodium, ensuring the integrity and reproducibility of your research.

Section 1: Understanding Ertapenem Stability (The "Why")

FAQ 1: What is ertapenem disodium and why is it unstable in water?

Ertapenem is a carbapenem, a class of β-lactam antibiotics renowned for their broad spectrum of activity. Its bactericidal action stems from the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1][2][3] The core of its structure is the highly reactive β-lactam ring. In an aqueous solution, this strained ring is prone to nucleophilic attack by water, a process known as hydrolysis. This reaction cleaves the ring, forming an inactive open-ring metabolite and rendering the antibiotic ineffective.[4] The disodium salt form enhances its solubility in water but does not prevent this inherent instability.

Hydrolysis Ertapenem Ertapenem (Active) (Intact β-Lactam Ring) Inactive_Metabolite Inactive Metabolite (Open β-Lactam Ring) Ertapenem->Inactive_Metabolite Hydrolysis Water H₂O (Water) Water->Inactive_Metabolite caption Ertapenem Hydrolysis Pathway

Caption: Ertapenem Hydrolysis Pathway

FAQ 2: What are the primary factors that accelerate the degradation of ertapenem in solution?

Several factors can significantly impact the rate of ertapenem hydrolysis. Understanding and controlling these variables is paramount for maintaining the potency of your solutions.

  • Temperature: This is a critical factor. The rate of hydrolysis increases with temperature. An increase of just 5°C can reduce ertapenem's stability by as much as 60%.[5] Therefore, proper storage at controlled, low temperatures is essential.

  • pH: The stability of ertapenem is highly dependent on the pH of the solution. The hydrolysis is catalyzed by both acidic (hydrogen ions) and basic (hydroxide ions) conditions.[4][6] There is a narrow pH range where the degradation is minimized. Studies have shown a pH-independent region of greater stability between approximately pH 5.00 to 7.50.[4][7]

  • Concentration: Ertapenem exhibits concentration-dependent stability, with higher concentrations often degrading more rapidly.[5][8] This is an important consideration when preparing stock solutions.

  • Buffers: While necessary for pH control, buffer components themselves can catalyze degradation.[4][6] The choice of buffer and its concentration are therefore critical experimental variables. Acetate and phosphate buffers have been shown to have a catalytic effect on ertapenem degradation.[4][7]

  • Light: While temperature and pH are the primary drivers of degradation, some studies indicate that ertapenem is also susceptible to photolytic degradation.[4] Although the product monograph for Invanz® states it is not photolabile, it is good practice to protect solutions from light.[9]

Table 1: Summary of Factors Affecting Ertapenem Stability

FactorImpact on StabilityRecommendation
Temperature Higher temperatures significantly increase degradation rate.[5][10]Prepare and store solutions at refrigerated temperatures (2-8°C). Avoid room temperature storage for extended periods.
pH Degradation is accelerated in acidic (< pH 5.0) and alkaline (> pH 7.5) conditions.[4][7]Maintain the solution pH within the optimal range of 5.0 to 7.5.
Concentration Higher concentrations can lead to a faster degradation rate.[5][8]Prepare stock solutions at the lowest feasible concentration for your experimental needs.
Buffers Buffer species can catalyze hydrolysis.[4][6]Use the lowest effective buffer concentration and select a buffer system carefully.
Light Potential for photolytic degradation.[4]Protect solutions from direct light by using amber vials or covering containers with foil.

Section 2: Practical Guidance for Solution Preparation and Storage (The "How")

FAQ 3: What is the optimal pH for an aqueous ertapenem solution to ensure maximum stability?

Based on kinetic studies, the pH of maximum stability for ertapenem in an aqueous solution lies in a relatively narrow, near-neutral range. The degradation rate is lowest between pH 5.0 and 7.5.[4][7] For practical purposes, aiming for a pH of around 6.5 is a sound strategy. When preparing buffered solutions, it is crucial to use a buffer system with a pKa close to this target pH to ensure effective buffering capacity.

FAQ 4: I need to prepare a stock solution of ertapenem. What is the recommended procedure?

The following protocol is a general guideline. Always refer to the manufacturer's instructions for the specific lot of ertapenem you are using.

Protocol: Preparation of a Buffered Ertapenem Stock Solution

  • Reagent and Glassware Preparation:

    • Use high-purity water (e.g., Water for Injection, USP or HPLC-grade water).

    • Ensure all glassware is scrupulously clean and, if possible, sterile and depyrogenated.

    • Prepare your chosen buffer (e.g., a low concentration phosphate buffer) and adjust the pH to 6.5.

    • Pre-chill all solutions to 2-8°C.

  • Reconstitution:

    • Allow the lyophilized ertapenem disodium powder to equilibrate to room temperature before opening to prevent condensation.

    • Aseptically add the pre-chilled, pH-adjusted buffer to the vial of ertapenem. The manufacturer's instructions for Invanz® suggest reconstituting a 1 g vial with 10 mL of diluent.[11][12]

    • Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to minimize the risk of foaming and potential degradation.

  • Final Dilution:

    • Immediately dilute the reconstituted solution to your final desired concentration using the same pre-chilled buffer.

    • For example, immediately transfer the contents of the reconstituted 1g vial to 50 mL of 0.9% Sodium Chloride Injection.[12]

  • Storage:

    • Store the final solution at 2-8°C and protect it from light.

    • Use the solution as soon as possible after preparation.

FAQ 5: How should I store my ertapenem solutions to minimize degradation?

Storage conditions are critical for preserving the potency of your ertapenem solutions.

Table 2: Recommended Storage Conditions and Stability Times for Ertapenem Solutions

ConcentrationDiluentStorage TemperatureStability Time (Time to 90% Potency)
20 mg/mL0.9% Sodium ChlorideRoom Temperature (~25°C)≤ 6 hours[5]
20 mg/mL0.9% Sodium ChlorideRefrigerated (5°C)24 hours (must be used within 4 hours after removal from refrigeration)[3]
100 mg/mL0.9% Sodium ChlorideRoom Temperature (23°C)~5.5 hours[10]
100 mg/mL0.9% Sodium ChlorideRefrigerated (4°C)48 hours (plus an additional 1 hour at room temperature)[8]

Important Note on Freezing: While freezing can extend the stability of some drug solutions, the prescribing information for Invanz® explicitly states that solutions should not be frozen.[3][11] Freezing and thawing can introduce complexities, including potential for precipitation and concentration gradients, that may negatively impact the drug's stability and the homogeneity of the solution.

FAQ 6: Can I use pre-made buffers or do I need to prepare them fresh?

While commercially available, sterile-filtered buffers can be convenient, preparing buffers fresh for each experiment is the best practice for ensuring maximum stability of ertapenem. This minimizes the risk of microbial contamination, which can alter the pH of the solution and introduce enzymes that may degrade the antibiotic. If using pre-made buffers, ensure they are from a reputable source, within their expiry date, and have been stored correctly.

Section 3: Troubleshooting Common Issues

FAQ 7: My ertapenem solution is showing a yellow discoloration. What does this mean?

Solutions of ertapenem are typically colorless to pale yellow.[3] A noticeable change in color, particularly a deepening of the yellow hue, is often an indicator of chemical degradation. While a slight yellow color may not affect potency, any significant color change suggests that a substantial amount of the active compound has hydrolyzed. It is strongly recommended to discard any discolored solution and prepare a fresh batch.

FAQ 8: I am seeing a loss of potency in my cell-based assay. Could it be due to ertapenem degradation?

Yes, a loss of potency is a classic sign of ertapenem degradation. If you suspect this is the case, follow this troubleshooting workflow:

Troubleshooting cluster_0 Troubleshooting Workflow Start Loss of Potency Observed Check_Prep Review Solution Prep Protocol (Date, Temp, pH, Diluent) Start->Check_Prep Check_Storage Verify Storage Conditions (Temp, Duration, Light Exposure) Check_Prep->Check_Storage Prep_Fresh Prepare Fresh Solution (Follow Best Practices) Check_Storage->Prep_Fresh Quantify Optional: Quantify Ertapenem (e.g., HPLC) Check_Storage->Quantify Test_Fresh Re-run Assay with Fresh Solution Prep_Fresh->Test_Fresh Potency_Restored Potency Restored? Test_Fresh->Potency_Restored Yes Yes: Degradation Confirmed Potency_Restored->Yes Yes No No: Investigate Other Assay Variables Potency_Restored->No No Quantify->Potency_Restored caption Troubleshooting Potency Issues

Caption: Troubleshooting Potency Issues

FAQ 9: How can I quickly check the stability of my prepared ertapenem solution?

A stability-indicating analytical method is required to accurately determine the concentration of ertapenem and separate it from its degradation products.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.

Protocol: Basic HPLC Stability Check

  • Method Setup: A reverse-phase HPLC method is typically used. A common approach involves a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile.[4][6] Detection is usually performed at around 298-300 nm.

  • Initial Sample (T=0): Immediately after preparing your ertapenem solution, take a sample, dilute it to fall within the linear range of your HPLC calibration curve, and inject it. This will be your baseline (100%) concentration.

  • Time-Course Sampling: Store your ertapenem solution under the conditions you wish to test (e.g., at room temperature or refrigerated). Take samples at regular intervals (e.g., 1, 2, 4, 6, and 24 hours).

  • Analysis: Analyze each sample by HPLC. The appearance of new peaks with different retention times from the main ertapenem peak indicates the formation of degradation products.

  • Quantification: Calculate the percentage of the initial ertapenem concentration remaining at each time point. The stability limit is typically defined as the time at which the concentration drops to 90% of the initial value.[8]

Section 4: Advanced Topics

FAQ 10: Are there any excipients or stabilizers that can be added to prolong the shelf-life of ertapenem solutions?

The commercial formulation of ertapenem (Invanz®) contains sodium bicarbonate and sodium hydroxide to stabilize the active substance.[9] Lyophilization of the drug with these excipients significantly improves its stability compared to a non-lyophilized powder.[9] For research purposes, adding excipients can introduce confounding variables into your experiments. Unless you are specifically studying formulation development, it is best to control stability through the rigorous application of the principles outlined in this guide: low temperature, optimal pH, and prompt use.

FAQ 11: How do I develop a stability-indicating analytical method for ertapenem?

Developing a robust, stability-indicating HPLC method involves several key steps:

  • Forced Degradation Studies: Intentionally degrade ertapenem under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate its degradation products.[4]

  • Method Development: Screen different columns (e.g., C18, C8), mobile phase compositions (acetonitrile/methanol content, buffer type, and pH), and gradient profiles to achieve baseline separation between the intact ertapenem peak and all degradation product peaks.

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to prove that the analytical method can accurately measure the concentration of ertapenem without interference from its degradants.

References

  • Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • What is the mechanism of Ertapenem Sodium?. Patsnap Synapse. Available at: [Link]

  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy. Available at: [Link]

  • Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. National Institutes of Health (NIH). Available at: [Link]

  • Results of the ertapenem hydrolysis assay calculated according to the... ResearchGate. Available at: [Link]

  • Ertapenem. Wikipedia. Available at: [Link]

  • Stability of ertapenem in aqueous solutions. ResearchGate. Available at: [Link]

  • Invanz (ertapenem) dosing, indications, interactions, adverse effects, and more. Medscape. Available at: [Link]

  • INVANZ (ertapenem sodium) 1 g Powder for injection. Medsafe, New Zealand Medicines and Medical Devices Safety Authority. Available at: [Link]

  • Dilution Ertapenem -Invanz ®. GlobalRPH. Available at: [Link]

  • Invanz - European Union. European Medicines Agency. Available at: [Link]

  • Invanz, INN-. European Medicines Agency (EMA). Available at: [Link]

  • Stability of ertapenem in aqueous solutions. PubMed. Available at: [Link]

  • INVANZ Label. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. ResearchGate. Available at: [Link]

  • Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate. Available at: [Link]

Sources

Improving stability of ertapenem disodium at room temperature

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Maximizing Stability of Ertapenem Disodium at Room Temperature Document ID: ERT-STAB-001 Last Updated: October 2023 Audience: Formulation Scientists, Analytical Chemists, Clinical Pharmacists[1]

Introduction: The Carbapenem Challenge

Ertapenem disodium (commercially known as Invanz®) presents a unique stability challenge compared to other


-lactams.[1] Unlike simple hydrolysis-driven degradation, ertapenem undergoes a rapid, concentration-dependent intermolecular dimerization .[1]

At room temperature (


), a reconstituted solution can lose 

potency in as little as 6 hours if not buffered and diluted correctly.[1] This guide provides the mechanistic insights and protocols required to extend and validate the stability of ertapenem in experimental settings.

Module 1: Diagnostic & Root Cause Analysis

Before attempting to stabilize the molecule, you must identify the mode of failure. Ertapenem degradation is visible and chemically distinct.[2]

The Degradation Pathway

The primary instability mechanism at room temperature is dimerization , where the pyrrolidine amine of one molecule attacks the


-lactam ring of another. This is a second-order reaction, meaning it accelerates exponentially with concentration.[1]

ErtapenemDegradation Monomer Ertapenem Monomer (Active) Dimer Ertapenem Dimer (Inactive Impurity) Monomer->Dimer Intermolecular Attack (High Conc. >100mg/mL) Hydrolysis Ring-Opened Metabolite (Hydrolysis) Monomer->Hydrolysis pH < 5.5 or > 8.5 Temperature > 25°C Factor1 Critical Factor: Concentration Factor1->Dimer Factor2 Critical Factor: pH & Temp Factor2->Hydrolysis

Figure 1: The dual degradation pathways of Ertapenem.[1] Note that dimerization (red path) is the dominant failure mode in concentrated stock solutions.

Visual Diagnostics Table

Use this table to diagnose the state of your solution immediately.

ObservationProbable CauseChemical EventAction
Colorless / Pale Yellow NormalIntact MonomerProceed with experiment.[1]
Deep Yellow / Orange Early DegradationDimer formation (>5%)STOP. Assay required.[1]
Brown / Precipitate Advanced FailureExtensive polymerizationDiscard. Irreversible.
pH Drift (< 6.0) Acidic HydrolysisCarbon dioxide absorption / Buffer failureDiscard. Ring opening has occurred.[1]

Module 2: Stabilization Protocols

To improve room temperature stability, you must control three variables: pH , Concentration , and Solvent Identity .

Buffer Optimization (The "Carbonate Lock")

Ertapenem is most stable at pH 7.5 .

  • Acidic pH (<6.0): Accelerates hydrolysis of the

    
    -lactam ring.[1]
    
  • Basic pH (>8.0): Accelerates polymerization (dimerization).[1]

  • Solution: Commercial formulations utilize a Sodium Bicarbonate / Sodium Hydroxide system.[3] For laboratory preparation, avoid simple phosphate buffers if possible; carbonate buffers provide better stability by maintaining the pH strictly around 7.5.

The Concentration Factor

Because dimerization is a second-order reaction, dilution is the most powerful stabilizer.

  • Stock Solution (100 mg/mL): Stable for < 2 hours at RT.

  • Working Solution (10-20 mg/mL): Stable for ~6-12 hours at RT.

Solvent Compatibility Matrix
DiluentStability RatingMechanism of Interaction
0.9% Sodium Chloride (Saline) High Neutral ionic strength; minimizes hydrolysis.[1]
Bacteriostatic Water Medium Acceptable for short-term; lacks ionic buffering.[1]
Dextrose 5% (D5W) LOW (Avoid) Dextrose can act as a nucleophile; lower pH accelerates degradation.[1]
Mannitol LOW (Avoid) Facilitates hydrolysis.[1]

Module 3: Optimized Reconstitution Workflow

Follow this Standard Operating Procedure (SOP) to maximize the experimental window at room temperature.

Step-by-Step Protocol
  • Equilibration: Bring the lyophilized powder to room temperature before opening to prevent condensation (hydrolysis risk).

  • Primary Reconstitution (The "Flash" Step):

    • Add 10 mL of Water for Injection or 0.9% NaCl to the 1g vial.[4][5][6]

    • Critical: Shake vigorously to dissolve immediately. Undissolved clumps create localized high-concentration zones that initiate dimerization.[1]

  • Immediate Dilution:

    • Do not store the 100 mg/mL stock.

    • Immediately transfer the reconstituted solution into 50 mL of 0.9% NaCl .

    • Final Concentration:

      
      .[1][4][5]
      
  • Filtration (Optional): If sterile filtration is required, use a PES (Polyethersulfone) membrane.[1] Avoid Nylon, which can bind carbapenems.

ReconstitutionWorkflow Start Lyophilized Powder (Store 2-8°C) Recon Rapid Reconstitution (10mL NaCl -> 100mg/mL) Start->Recon Add Diluent Dilution IMMEDIATE Dilution (Add to 50mL NaCl -> ~16mg/mL) Recon->Dilution < 5 Minutes (Critical) Storage Experimental Use (Window: 6 Hours @ 25°C) Dilution->Storage Stable State

Figure 2: The "Flash Dilution" workflow. The red arrow indicates the critical time-sensitive step to prevent dimerization.

Frequently Asked Questions (FAQs)

Q: Can I freeze the reconstituted solution to extend shelf life? A: Generally, No. Unlike other antibiotics, freezing ertapenem solutions (especially in saline) can lead to degradation during the slow freeze/thaw cycles due to "salting out" effects where effective concentration spikes in the liquid phase before solidifying. If you must freeze, use flash-freezing (liquid nitrogen) and thaw rapidly, but expect ~10% potency loss.[1]

Q: Why did my solution turn orange after 4 hours? A: This indicates significant dimerization . This often happens if the initial reconstitution (100 mg/mL) was left sitting for too long (>30 mins) before dilution, or if the ambient temperature exceeded


.

Q: Can I use Dextrose (D5W) if Saline is not compatible with my assay? A: Avoid if possible. Dextrose solutions typically have a lower pH (3.5–6.[1]5) and contain aldehydes that can react with the primary amine of ertapenem. If D5W is mandatory, use the solution within 2 hours .

Q: What is the exact pH target for a custom buffer? A: Target pH 7.5 . Deviating below 7.0 risks hydrolysis; deviating above 8.0 risks dimerization. A Sodium Carbonate/Bicarbonate buffer system is the gold standard for this molecule.

References

  • Merck & Co., Inc. (2022). INVANZ® (Ertapenem for Injection) Prescribing Information. FDA Access Data. Link

  • Zajac, M., et al. (2007).[7] "Stability of ertapenem in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449.[1][7] Link

  • Walker, S. E., et al. (2014). "Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C." Canadian Journal of Hospital Pharmacy, 67(2).[2][8] Link

  • PubChem. (2023).[1] Ertapenem Disodium Compound Summary. National Library of Medicine. Link[1]

Sources

Technical Support Center: Troubleshooting Ertapenem HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges of HPLC analysis for Ertapenem, a carbapenem antibiotic known for its chemical instability and zwitterionic properties.

Topic: Resolution of Peak Tailing & Asymmetry in Ertapenem Assays Audience: Analytical Chemists, QC Scientists, Method Development Leads Status: Active Guide [v2025.1]

Executive Summary: The Ertapenem Challenge

Ertapenem Sodium presents a unique "perfect storm" for HPLC peak tailing due to three converging factors:

  • Zwitterionic Chemistry: With pKa values of approximately 2.72 (COOH), 3.96 (pyrrolidinyl nitrogen), and 7.06 (secondary amine), the molecule’s ionization state is highly sensitive to mobile phase pH.

  • Chemical Instability: The

    
    -lactam ring is prone to hydrolysis, creating degradation products (open-ring metabolites) that often elute on the tail of the main peak, mimicking "tailing."[1]
    
  • Silanol Interactions: The basic amine groups interact strongly with residual silanols on C18 stationary phases, causing drag and asymmetry.[1]

Troubleshooting Decision Matrix (Q&A)

Q1: Is the tailing "Chemical" or "Physical"?

Diagnostic: Inject a neutral, stable standard (e.g., Toluene or Uracil) using your current mobile phase and column.

  • If the neutral standard tails: You have a Physical issue (Column void, frit blockage, or extra-column volume).

  • If the neutral standard is symmetrical but Ertapenem tails: You have a Chemical issue (Secondary silanol interactions, pH mismatch, or sample degradation).

Q2: Why does my peak tail specifically at pH 3.0 - 4.0?

Root Cause: This is the "Danger Zone" for Ertapenem.[1]

  • Mechanism: At pH ~4.0, the pyrrolidinyl nitrogen (pKa ~3.96) is transitioning between ionized and non-ionized states.[1] This results in "peak splitting" or severe broadening because the analyte population is not chemically homogeneous as it traverses the column.

  • Solution: Shift the pH at least 1.0 unit away from the pKa.

    • Option A (Acidic): pH 2.5 - 2.9 (Suppresses silanol ionization, protonates amines).[1]

    • Option B (Neutral): pH 6.5 - 7.5 (Ensures full ionization of carboxylic acids, often yields sharper peaks but requires a high-quality, base-deactivated column).[1]

Q3: The peak shape degrades over the course of a sequence. Why?

Root Cause: On-column or In-vial Degradation.[1]

  • Mechanism: Ertapenem hydrolyzes rapidly at room temperature.[1] The degradation product (open-ring form) often elutes immediately after the parent peak, merging with it to create a "shoulder" or extended tail.

  • Corrective Action:

    • Thermostat: Maintain autosampler temperature at 4°C .

    • Run Time: Limit sequence length. Prepare fresh standards every 4-6 hours.

    • pH Stability: Ertapenem is most stable in solution at pH ~6.[1][2]5. If your diluent is acidic (pH < 4), degradation accelerates significantly.[1]

Q4: I see "fronting" that looks like tailing on the leading edge. What is this?

Root Cause: Diluent Mismatch (Solvent Effect).[1]

  • Mechanism: Dissolving Ertapenem in 100% Acetonitrile or Methanol creates a solvent plug stronger than the mobile phase. The analyte travels too fast until the mobile phase dilutes the plug, causing band broadening.

  • Solution: Dissolve the sample in the Mobile Phase or a weaker solvent (e.g., 10mM Phosphate Buffer pH 7.0).

Visual Troubleshooting Logic

The following diagram illustrates the decision pathway for diagnosing peak asymmetry.

Ertapenem_Troubleshooting Start PROBLEM: Ertapenem Peak Tailing (T > 1.5) Check_Neutral DIAGNOSTIC: Inject Neutral Standard (e.g., Toluene/Uracil) Start->Check_Neutral Neutral_Tails Result: Neutral Standard Tails Check_Neutral->Neutral_Tails Neutral_Sym Result: Neutral Standard Symmetrical Check_Neutral->Neutral_Sym Physical_Issue PHYSICAL FAILURE 1. Void in column head 2. Blocked inlet frit 3. Bad tubing connections Neutral_Tails->Physical_Issue Chemical_Issue CHEMICAL INTERACTION Neutral_Sym->Chemical_Issue Check_pH Check Mobile Phase pH Is it near pKa (3.96)? Chemical_Issue->Check_pH pH_Bad YES: pH 3.5 - 4.5 Check_pH->pH_Bad pH_Good NO: pH < 3.0 or > 6.0 Check_pH->pH_Good Fix_pH ACTION: Adjust pH Target pH 2.9 or 6.5 pH_Bad->Fix_pH Check_Diluent Check Sample Diluent pH_Good->Check_Diluent Diluent_Strong Strong Solvent (100% ACN/MeOH) Check_Diluent->Diluent_Strong Diluent_Weak Weak Solvent (Buffer/Water) Check_Diluent->Diluent_Weak Fix_Diluent ACTION: Match Diluent to Mobile Phase Diluent_Strong->Fix_Diluent Check_Column Check Column Type Diluent_Weak->Check_Column Old_Silica Type A Silica (High Silanol Activity) Check_Column->Old_Silica New_Silica Type B / End-capped (BDS, Hybrid) Check_Column->New_Silica Fix_Column ACTION: Switch to End-capped C18 (L1) Old_Silica->Fix_Column New_Silica->Start If tailing persists, check degradation

Caption: Decision tree for isolating physical vs. chemical causes of peak tailing in Ertapenem analysis.

Optimized Experimental Protocols

To eliminate tailing, use the following validated conditions. Two distinct approaches are provided: Acidic (for maximum silanol suppression) and Neutral (for maximum stability).[1]

Method A: The "Silanol Suppression" Protocol (Acidic)

Best for: Sharp peaks, high theoretical plates. Risk: Lower stability of Ertapenem in solution.

ParameterSpecificationRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmHigh surface area for retention of polar species.[1]
Stationary Phase End-capped, Base Deactivated Silica (BDS)Essential to minimize amine-silanol interactions.[1]
Mobile Phase A 0.01M Potassium Dihydrogen Phosphate + 0.1% H₃PO₄Phosphate buffers well at low pH; Acid suppresses silanols.[1]
Mobile Phase B AcetonitrileStandard organic modifier.[1]
pH 2.9 ± 0.1 CRITICAL: Keeps silanols protonated (neutral) to prevent binding.[1]
Flow Rate 1.0 - 1.2 mL/minStandard flow for 4.6mm ID.[1]
Temp 25°C (Column), 4°C (Sample) Low sample temp prevents hydrolysis during the run.
Method B: The "Stability-First" Protocol (Neutral)

Best for: Long sequences, impurity profiling. Risk: Requires high-quality column to prevent tailing at neutral pH.[1]

ParameterSpecificationRationale
Column C18 (L1), High-purity Hybrid or Polymer-coatedMust resist dissolution at pH > 7 and have low metal content.[1]
Mobile Phase 10mM Phosphate Buffer (pH 6.5) / ACN (85:15)pH 6.5 is the stability maximum for Ertapenem.[1]
pH 6.5 ± 0.1 Operates between pKa2 and pKa3; reduces hydrolysis risk.[1]
Buffer Conc. 20 - 50 mMHigher ionic strength masks residual silanols.[1]
Step-by-Step Optimization Workflow
  • Preparation: Prepare Mobile Phase A. Filter through 0.22 µm nylon filter.[1]

  • System Passivation: Flush system with 50:50 Methanol:Water to remove any previous additives (e.g., ion-pairing agents) that alter surface charge.[1]

  • Standard Prep: Dissolve Ertapenem reference standard in Mobile Phase A (not pure ACN).

  • Injection: Inject 10 µL.

  • Assessment: Calculate USP Tailing Factor (

    
    ).
    
    • If

      
      : Increase buffer concentration by 10mM.
      
    • If

      
      : Replace column with a fresh "End-capped" C18.
      

References

  • Jain, V., et al. (2017).[1] Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences. Link

  • Pedroso, T.M., et al. (2016).[1][3] RP-HPLC×HILIC chromatography for quantifying ertapenem sodium with a look at green chemistry. Talanta. Link

  • Al Haydar, M. (2014).[1][2] Effect of buffers on the ertapenem stability in aqueous solution. Kerbala Journal of Pharmaceutical Sciences. Link

  • Waters Corporation. (2021).[1] Troubleshooting Peak Shape Problems in HPLC. Link

  • Phenomenex. (2025).[1][2][4] How to Reduce Peak Tailing in HPLC?Link

Sources

Technical Support Center: Optimizing pH & Stability for Ertapenem Disodium

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Troubleshooting & Optimization Guide Audience: Formulation Scientists, Analytical Chemists, and Drug Development Professionals Subject: Ertapenem Disodium (CAS: 153773-82-1)

Executive Summary: The Stability Paradox

Ertapenem disodium is a 1-


-methyl-carbapenem antibiotic.[1][2] While structurally engineered for resistance to dehydropeptidase-I (DHP-I), it remains chemically fragile in aqueous solution. Its stability is governed by a "Golden Window" of pH (7.0 – 8.0) . Deviating from this range triggers rapid degradation via two distinct, competing pathways: 

-lactam hydrolysis
(acid/base catalyzed) and intermolecular dimerization (concentration catalyzed).

This guide provides the mechanistic rationale and validated protocols to stabilize ertapenem formulations, moving beyond generic "store at -20°C" advice to actionable chemical engineering.

Troubleshooting Guide (Q&A)

Issue 1: Rapid Color Change (Yellow to Orange)

User Question: "My reconstituted ertapenem solution (50 mg/mL) turned deep yellow within 2 hours at room temperature. Is it still usable?"

Technical Diagnosis: The color change indicates hydrolysis of the


-lactam ring  and subsequent oxidation. This is likely caused by pH drift .
  • Mechanism: At pH < 6.0, protonation of the

    
    -lactam nitrogen facilitates nucleophilic attack by water, opening the ring. At pH > 8.0, hydroxide ions directly attack the carbonyl carbon.
    
  • Root Cause: If you used unbuffered saline or water, the pH may have drifted. Ertapenem is an acid; dissolving the free acid without a base drops the pH to ~4.0, triggering immediate autocatalytic hydrolysis.

  • Action: Discard the solution. For future experiments, you must use a buffering agent (specifically Sodium Bicarbonate) to pin the pH at 7.5 immediately upon reconstitution.

Issue 2: Precipitation / Turbidity

User Question: "I attempted to concentrate the sample to 200 mg/mL for an animal study, but a precipitate formed."

Technical Diagnosis: This is likely dimerization-induced precipitation , not simple solubility failure.

  • Mechanism: At high concentrations (>100 mg/mL), the amine group of one ertapenem molecule attacks the

    
    -lactam ring of another, forming a dimer (m/z 951). This reaction is second-order (rate depends on 
    
    
    
    ).
  • Action:

    • Limit Concentration: Keep working stocks

      
       100 mg/mL.
      
    • Temperature Control: Dimerization is highly temperature-dependent. Maintain solutions at 4°C.

    • pH Check: Dimerization kinetics are accelerated at alkaline pH (> 8.0). Ensure pH is strictly 7.5.

Issue 3: Buffer Selection

User Question: "Can I use Phosphate Buffered Saline (PBS) at pH 7.4 to stabilize the drug?"

Technical Diagnosis: NO. Do not use phosphate or acetate buffers.

  • Mechanism: Phosphate and acetate ions act as general base catalysts for

    
    -lactam hydrolysis. Even at the correct pH (7.4), the presence of phosphate ions will accelerate degradation compared to a non-catalytic buffer.
    
  • Action: Use Sodium Bicarbonate (NaHCO

    
    )  or Sodium Hydroxide (NaOH). The commercial formulation (Invanz) relies on a reversible carbonate adduct formed with NaHCO
    
    
    
    to stabilize the molecule.

Quantitative Data: Stability Profiles

Table 1: pH-Dependent Stability Zones
pH ZoneDominant Degradation PathwayRate KineticsVisual Indicator
Acidic (< 5.5) Acid-Catalyzed Hydrolysis Rapid (First-order)Yellowing / Turbidity
Optimal (7.0 - 8.0) Minimal DegradationSlowestClear / Colorless
Alkaline (> 8.5) Base-Catalyzed Hydrolysis & DimerizationRapid (Mixed order)Deep Orange / Precipitate
Table 2: Reconstitution Guidelines (Temperature vs. Time)

Based on 100 mg/mL solution in 0.9% NaCl + NaHCO



Storage ConditionMaximum Stability WindowNotes
25°C (Room Temp) < 6 HoursUse immediately. Dimerization risk increases with time.
4°C (Refrigerated) 24 HoursPreferred for short-term storage.
-20°C (Frozen) > 14 DaysMust be flash-frozen. Do not freeze-thaw multiple times.

Visualizations

Diagram 1: The Degradation Landscape

This diagram illustrates the competing degradation pathways users must navigate.

ErtapenemDegradation Ertapenem Ertapenem Disodium (Active) Hydrolysis Hydrolyzed Metabolite (Ring Open - Inactive) Ertapenem->Hydrolysis Acid Catalysis (pH < 6.0) Buffer Catalysis (Phosphate) Ertapenem->Hydrolysis Base Catalysis (pH > 8.5) Dimer Ertapenem Dimer (Precipitate - Inactive) Ertapenem->Dimer Concentration > 100mg/mL High Temp Stability STABLE ZONE pH 7.5 + NaHCO3 Temp 4°C Stability->Ertapenem

Caption: Ertapenem degradation is driven by pH extremes (Red arrows) and high concentration (Yellow arrow). The green zone represents the only stable operational window.

Diagram 2: Formulation Decision Tree

Follow this logic flow to ensure experimental success.

FormulationWorkflow Start Start: Reconstitute Ertapenem CheckConc Target Concentration? Start->CheckConc HighConc > 100 mg/mL CheckConc->HighConc Yes LowConc < 100 mg/mL CheckConc->LowConc Yes ResultFail1 FAIL: Dimerization HighConc->ResultFail1 CheckBuffer Select Diluent/Buffer LowConc->CheckBuffer WrongBuffer Water / PBS / Saline only CheckBuffer->WrongBuffer No pH adjustment RightBuffer Saline + NaHCO3 (pH 7.5) CheckBuffer->RightBuffer Adjust to pH 7.5 ResultFail2 FAIL: Acid Hydrolysis WrongBuffer->ResultFail2 ResultSuccess SUCCESS: Stable Solution (Use within 6h @ 25°C) RightBuffer->ResultSuccess

Caption: Logical workflow for reconstitution. Note that concentration and buffer selection are critical "Gatekeepers" for stability.

Experimental Protocols

Protocol A: Optimal Reconstitution (The "Invanz" Mimic)

This protocol mimics the commercial formulation strategy to maximize stability.

Materials:

  • Ertapenem Disodium powder.[3][4]

  • Buffer: 1% Sodium Bicarbonate (NaHCO

    
    ) in 0.9% Saline.
    
  • pH Meter (calibrated).

Steps:

  • Calculate: Determine the volume required for a target concentration of 100 mg/mL.

  • Prepare Solvent: Dissolve NaHCO

    
     in 0.9% NaCl. (Note: Commercial Invanz contains ~175 mg NaHCO
    
    
    
    per 1g Ertapenem).[3][5][6]
  • Add Solvent: Slowly add the bicarbonate-saline solution to the Ertapenem powder.

  • Dissolve: Swirl gently. DO NOT VORTEX vigorously, as this introduces air bubbles and may promote oxidation.

  • Verify pH: Check pH immediately. It should be 7.5 ± 0.5 .

    • If pH < 7.0:[7][8][9] Add 1N NaOH dropwise.

    • If pH > 8.0: Discard (irreversible base hydrolysis risk).

  • Dilute: Immediately dilute to working concentration (e.g., 20 mg/mL) using 0.9% NaCl.

Protocol B: pH Stability Profiling (HPLC)

Use this to validate stability if altering the formulation.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., LiChrospher RP-18, 5µm).

  • Mobile Phase: Phosphate Buffer (20mM, pH 6.5) / Acetonitrile (92:8 v/v). Note: Phosphate is okay in the mobile phase for short run times, just not for storage.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 298 nm.[8]

  • Temperature: 25°C.

Procedure:

  • Prepare samples at pH 4.0, 6.0, 7.5, and 9.0.

  • Inject at T=0, T=1h, T=4h.

  • Track the decrease in the Ertapenem peak (RT ~ 4-5 min) and the appearance of the Ring-Opened Metabolite (elutes earlier).

References

  • European Medicines Agency (EMA). (2022). Invanz: Summary of Product Characteristics. Retrieved from [Link]

  • Zajac, M., Cielecka-Piontek, J., & Jelinska, A. (2007).[8] Stability of ertapenem in aqueous solutions.[1][8] Journal of Pharmaceutical and Biomedical Analysis, 43(2), 445-449.[8] Retrieved from [Link]

  • PubChem. (2024). Ertapenem (CID 150610). National Library of Medicine. Retrieved from [Link]

  • Sajonz, P., et al. (2001). Characterization of the degradation products of ertapenem. Journal of Liquid Chromatography & Related Technologies.

Sources

Technical Support Center: Strategies to Enhance Ertapenem Solubility and Stability in Complex Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for ertapenem. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for working with ertapenem in complex biological buffers. As a Senior Application Scientist, my goal is to not only provide protocols but also to explain the scientific principles behind them, enabling you to make informed decisions in your experiments.

Part 1: Quick Reference Guide & Key Principles

Before delving into specific troubleshooting scenarios, it's crucial to understand the fundamental chemical properties of ertapenem that govern its solubility and stability.

Core Concepts at a Glance:
  • Inherent Instability: Ertapenem, like other carbapenems, contains a strained β-lactam ring system, making it susceptible to hydrolysis in aqueous solutions[1][2]. This is a primary factor to consider in all experimental designs.

  • pH is Critical: Ertapenem's stability is highly dependent on pH. The optimal pH range for stability is between 5.0 and 7.5, with the greatest stability observed around pH 6.5[1][3]. Outside this range, degradation is rapid[1].

  • Temperature Sensitivity: Higher temperatures significantly accelerate the degradation of ertapenem. Solutions are more stable when refrigerated (4°C) compared to room temperature (25°C)[4][5]. An increase of just 5°C can reduce stability by as much as 60%.

  • Buffer-Catalyzed Degradation: Certain buffer species can actively participate in and accelerate the degradation of ertapenem. This is a critical consideration when moving beyond simple saline solutions.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with ertapenem in a research setting.

Q1: What is the best solvent for making a high-concentration stock solution of ertapenem?

A1: For initial reconstitution, sterile, nuclease-free water is recommended. Ertapenem sodium salt is soluble in water at concentrations of ≥52 mg/mL[6]. For long-term storage, it is advisable to prepare aliquots of the stock solution and store them at -20°C or below for several months[6]. Avoid repeated freeze-thaw cycles.

Q2: I dissolved ertapenem in my phosphate-buffered saline (PBS) and it seems to be degrading quickly. Why is this happening?

A2: This is a common issue. Phosphate buffers have been shown to have a significant catalytic effect on the degradation of ertapenem[1][3][7][8]. The buffer species themselves can accelerate the hydrolysis of the β-lactam ring. The degradation rate also increases with increasing buffer concentration[1][3][7]. For this reason, it is generally recommended to avoid phosphate buffers when working with ertapenem if long-term stability is required.

Q3: Are there any "safe" buffers to use with ertapenem?

A3: While no buffer is completely inert, some are better choices than others. Ertapenem demonstrates the greatest stability in simple salt solutions like 0.9% and 0.225% sodium chloride[3][4][5]. If a buffer is required, consider those that are not known to catalyze carbapenem degradation. While specific data on ertapenem in common biological buffers like HEPES and MOPS is limited, they may be better alternatives to phosphate buffers. However, it is crucial to perform a pilot stability study in your specific buffer system. A study on the related carbapenem, doripenem, showed that carbonate buffers did not have a catalytic effect, unlike acetate, phosphate, and borate buffers[8].

Q4: My ertapenem solution is precipitating when I add it to my cell culture medium. What can I do?

A4: Precipitation upon addition to a complex medium can be due to several factors:

  • Localized High Concentration: Adding a highly concentrated stock solution directly to the medium can cause the drug to "crash out" before it has a chance to disperse.

  • pH Shift: The pH of your stock solution may be different from the medium, causing a localized pH change that reduces solubility.

  • Interaction with Medium Components: Divalent cations (e.g., Ca²⁺, Mg²⁺) or other components in the medium can interact with ertapenem, leading to the formation of insoluble salts.

To mitigate this, try adding the ertapenem stock solution dropwise while gently stirring the medium. You can also perform a serial dilution of the stock in a compatible solvent (like 0.9% NaCl) before adding it to the final medium.

Q5: How long is my ertapenem solution stable at room temperature in a non-catalyzed buffer?

A5: Stability is concentration-dependent, with lower concentrations being more stable[4][5]. A 100 mg/mL solution of ertapenem at room temperature is stable for less than one hour[9]. When diluted to 10 or 20 mg/mL in 0.9% sodium chloride, it can be stored at room temperature (25°C) for up to 6 hours[10]. For any experimental use, it is best practice to prepare ertapenem solutions fresh and use them immediately.

Part 3: Troubleshooting Guides

This section provides more in-depth solutions to common experimental problems.

Troubleshooting Scenario 1: Ertapenem Precipitation in Buffer

Problem: You've prepared a buffer containing ertapenem, and you observe cloudiness or a visible precipitate.

Causality Analysis: Precipitation occurs when the concentration of ertapenem exceeds its solubility in the current conditions. This can be triggered by:

  • pH: The pH of your buffer may be in a range where ertapenem is less soluble.

  • Buffer Composition: The specific ions in your buffer may be forming less soluble salts with ertapenem.

  • Concentration: The target concentration of ertapenem may be too high for your chosen buffer system.

  • Temperature: Lower temperatures can sometimes decrease the solubility of a compound.

Troubleshooting Workflow:

G start Precipitation Observed check_ph Verify Buffer pH Is it within 5.0-7.5? start->check_ph adjust_ph Adjust pH to ~6.5 Use dilute HCl/NaOH check_ph->adjust_ph No check_buffer Review Buffer Composition Using Phosphate or Acetate? check_ph->check_buffer Yes recheck_precipitate Re-check for Precipitation adjust_ph->recheck_precipitate recheck_precipitate->check_buffer Persists success Solution Clear recheck_precipitate->success Resolved change_buffer Switch to a Non-Catalytic Buffer (e.g., NaCl, consider HEPES/MOPS pilot) check_buffer->change_buffer Yes check_conc Evaluate Ertapenem Concentration Is it close to known solubility limits? check_buffer->check_conc No change_buffer->success lower_conc Lower Ertapenem Concentration check_conc->lower_conc Yes check_temp Consider Temperature Was the solution recently chilled? check_conc->check_temp No lower_conc->success warm_sonicate Gently warm to 37°C or sonicate briefly [6] check_temp->warm_sonicate Yes fail Precipitation Persists (Requires reformulation) check_temp->fail No warm_sonicate->success G cluster_factors Degradation Factors Ertapenem Ertapenem (Active β-lactam ring) Hydrolysis Hydrolysis (Ring Opening) Ertapenem->Hydrolysis Inactive Inactive Metabolites (Open β-lactam ring) Hydrolysis->Inactive pH pH < 5.0 or > 7.5 pH->Hydrolysis Temp Elevated Temperature Temp->Hydrolysis Buffer Catalytic Buffers (Phosphate, Acetate) Buffer->Hydrolysis

Sources

Technical Support Center: Reducing Variability in Ertapenem MIC Results

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Assay Development Leads, and QC Specialists From: Senior Application Scientist, Antimicrobial Susceptibility Division Subject: Troubleshooting Ertapenem Instability and MIC Drift

The Ertapenem Paradox

Ertapenem is uniquely challenging among carbapenems. While it is a critical tool for screening carbapenemase production (particularly KPC and metallo-


-lactamases), it suffers from significant hydrolytic instability . Unlike meropenem or imipenem (which are stabilized with cilastatin in vivo), ertapenem in vitro is highly sensitive to temperature, pH, and divalent cation concentration.

The Core Problem: The primary source of variability in ertapenem Minimum Inhibitory Concentration (MIC) data is not bacterial physiology, but chemical degradation of the molecule during the assay window.

This guide moves beyond standard CLSI/EUCAST protocols to address the specific physicochemical nuances that cause "MIC Creep" and inconsistent reproducibility.

Module 1: The Stability Crisis (Reagent Preparation)

Q: My stock solution was prepared yesterday and stored at 4°C. Why are my QC strains testing resistant today?

A: You are seeing pseudo-resistance caused by hydrolysis. Ertapenem has a half-life of approximately 6–8 hours at 37°C in broth, but degradation begins immediately upon reconstitution.

  • The Mechanism: The

    
    -lactam ring of ertapenem is susceptible to nucleophilic attack by water molecules. This reaction is catalyzed by heat and specific buffer ions (phosphate).
    
  • The Data: At room temperature (23°C), reconstituted ertapenem loses ~10% potency in less than 6 hours.[1][2] At 4°C, it is stable for roughly 24–48 hours, but repeated freeze-thaw cycles destroy it.

Protocol Adjustment (The "Just-in-Time" Rule):

  • Never store reconstituted ertapenem at 4°C for use in subsequent assays.

  • Solvent Choice: Dissolve standard powder in sterile distilled water or 0.9% saline. Avoid phosphate buffers for initial solubilization, as phosphate can catalyze hydrolysis.

  • The 30-Minute Window: The time between reconstituting the powder and adding the drug to the microtiter plate must be <30 minutes .

Visualization: The Degradation Cascade

ErtapenemDegradation Stock Stock Prep (T=0) RoomTemp Benchtop Hold (23°C) Stock->RoomTemp > 1 hour Incubation Incubation (37°C) Stock->Incubation Ideal Path (<30 mins) RoomTemp->Incubation Plating RingOpen β-Lactam Ring Hydrolysis Incubation->RingOpen Half-life ~4-6h MIC_Shift MIC Elevation (False Resistance) RingOpen->MIC_Shift Loss of Potency

Figure 1: The kinetic pathway of ertapenem degradation. Delays at room temperature compound the inevitable degradation during incubation, leading to false resistance.

Module 2: The Media Matrix (Zinc & pH)

Q: We switched media lots and our MICs for metallo-


-lactamase (MBL) producers dropped significantly. Is the drug working better? 

A: Likely not. You are experiencing Zinc Depletion .

Ertapenem is often used to screen for MBLs (like NDM-1, VIM, IMP). These enzymes require zinc ions (


) as cofactors to hydrolyze the antibiotic.
  • The Variable: Cation-Adjusted Mueller-Hinton Broth (CAMHB) varies wildly in zinc content between manufacturers (e.g., Becton Dickinson vs. Oxoid vs. Sigma).[3]

  • The Consequence:

    • Low Zinc: MBLs cannot function efficiently. The bacteria appear susceptible (Low MIC). Result: False Negative for resistance.

    • High Zinc: MBLs are hyper-active. Result: Accurate resistance detection.

Troubleshooting Steps:

  • Lot Validation: When testing MBL-producing strains, validate new media lots using a known MBL-positive QC strain (e.g., K. pneumoniae BAA-2146).

  • No Supplementation (Standard): For routine CLSI testing, do not manually add zinc unless validating a specific MBL detection assay, as excess zinc can precipitate the antibiotic or alter bacterial growth rates.

  • pH Control: Ensure CAMHB pH is 7.2–7.4. Acidic pH accelerates ertapenem degradation and affects porin channels.

Module 3: Incubation Dynamics

Q: My 24-hour reading shows "hazes" or skipped wells that weren't there at 16 hours. Which reading is correct?

A: Trust the 16–20 hour reading.

Because ertapenem degrades rapidly at 37°C, the effective concentration in the well drops below the MIC by the 20-hour mark. This allows:

  • Regrowth: Sub-populations that were inhibited but not killed begin to replicate as the drug disappears.

  • The "Trailing" Effect: Faint turbidity at higher concentrations.

Quantitative Stability Data (37°C in Broth):

Time (Hours)% Ertapenem RemainingClinical Implication
0100%Initial Dosing
4~65-75%Effective Killing
8~40-50%Bacteriostatic Phase
12~25%Critical Threshold
24 <10% Risk of Regrowth

Recommendation: strictly adhere to a 16–18 hour incubation window. Do not extend to 24 hours "just to be sure."

Module 4: High-Fidelity Protocol Summary

To minimize variability, adopt this strict workflow.

  • Pre-warm CAMHB to room temperature (never 37°C before inoculation) to ensure consistent oxygenation.

  • Weigh ertapenem powder immediately before use. Do not use pre-weighed aliquots stored for weeks.

  • Dissolve in sterile water. Vortex gently (do not sonicate, which generates heat).

  • Inoculate plates within 15 minutes of dilution.

  • Incubate immediately.

  • Read at 16–18 hours. Use a dark background with overhead light to distinguish true growth from protein precipitation (common with carbapenems).

Visualization: Troubleshooting Logic Tree

TroubleshootingTree Start Problem: Variable MIC Results CheckQC Are QC Strains Within Range? Start->CheckQC QC_Fail QC Fails (High MIC) CheckQC->QC_Fail No QC_Pass QC Passes (Test Strains Variable) CheckQC->QC_Pass Yes Step1 Check Stock Age: >2h at Room Temp? QC_Fail->Step1 Step2 Check Media: Zinc Variation? QC_Pass->Step2 Step3 Check Incubation: >20 Hours? Step1->Step3 No Action1 Action: Prepare Fresh Use <30 mins Step1->Action1 Yes Action2 Action: Validate Media Lot with MBL Strain Step2->Action2 Suspect MBL Action3 Action: Read at 16-18h Step3->Action3 Yes

Figure 2: Decision matrix for isolating the source of MIC variability. Note that QC failure usually points to drug stability, while sample variability often points to media composition.

References
  • Zajac, M., et al. (2007).[4] "Stability of ertapenem in aqueous solutions." Journal of Pharmaceutical and Biomedical Analysis. Detailed kinetic analysis of hydrolysis rates at various pH and temperatures.

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M100: Performance Standards for Antimicrobial Susceptibility Testing. Defines QC ranges and incubation standards.

  • Lister, P. D., et al. (2005). "Pharmacodynamics of ertapenem against Streptococcus pneumoniae." Antimicrobial Agents and Chemotherapy.[5] Provides data on half-life and time-kill kinetics.[2]

  • Pana, Z. D., et al. (2012). "Carbapenem stability in Mueller-Hinton broth." Clinical Microbiology and Infection. Comparative stability of ertapenem vs. meropenem in testing media.

  • Cooper, T. W., et al. (2020). "Impact of Zinc Supplementation on Carbapenem MICs." Journal of Clinical Microbiology. Discusses the critical role of zinc variability in CAMHB on MBL detection.

Sources

Technical Support Center: Ertapenem Disodium Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with Ertapenem Disodium. It addresses the molecule's known instability through a causal, mechanistic lens rather than simple rote instructions.

Topic: Addressing Temperature Sensitivity & Degradation Kinetics Audience: Pharmaceutical Researchers, formulation Scientists, and In Vivo Leads.

Executive Summary: The Instability Mechanism

Before troubleshooting, you must understand why Ertapenem fails. Unlike other carbapenems, Ertapenem possesses a meta-substituted benzoic acid side chain that contributes to its long half-life but also introduces unique instability vectors:

  • 
    -Lactam Hydrolysis:  The strained four-membered ring is highly susceptible to nucleophilic attack (by water or hydroxyl ions), a reaction accelerated exponentially by temperature (
    
    
    
    C) and pH extremes (
    
    
    or
    
    
    ).
  • Intermolecular Dimerization: At high concentrations (

    
     mg/mL), Ertapenem molecules react with each other. The amine group of one molecule attacks the 
    
    
    
    -lactam ring of another, forming irreversible dimers. This is why reconstituted stock solutions degrade faster than diluted working solutions.
Module 1: Reconstitution & Initial Handling

The "Golden Hour" of preparation.

Q: I just reconstituted Ertapenem with WFI (Water For Injection) at room temperature. How long do I have before degradation impacts my assay? A: You have a maximum of 30 to 60 minutes at ambient temperature (


C).
  • The Science: At

    
     mg/mL, dimerization kinetics are first-order relative to concentration. Studies show that at 
    
    
    
    C, degradation products exceed
    
    
    within 1 hour.
  • Protocol:

    • Reconstitute with chilled (

      
      C) solvent if possible.
      
    • Immediately transfer the solution to an ice bath or

      
      C storage.
      
    • Do not vortex aggressively; shear stress can induce local heating. Swirl gently.

Q: My solution has turned from colorless to pale yellow. Is it still usable? A: No. Discard immediately.

  • The Science: The yellow color indicates the formation of chromophoric degradation products, primarily hydrolyzed ring-opened species and dimers. This visual cue signifies that potency has likely dropped below the acceptable

    
     threshold.
    

Q: Can I use Dextrose (D5W) for dilution? A: Absolutely not.

  • The Science: Ertapenem is chemically incompatible with Dextrose.[1][2][3][4][5] D5W solutions often have a pH range of

    
    . Since Ertapenem degradation is acid-catalyzed below pH 
    
    
    
    , the acidic environment of D5W triggers rapid hydrolysis. Furthermore, glucose can act as a nucleophile, attacking the
    
    
    -lactam ring.
  • Correct Solvent: Use 0.9% Sodium Chloride (Saline) or Bacteriostatic Saline .

Module 2: Storage & Transport

Managing the Cold Chain.

Q: I need to store my stock solution (


 mg/mL). Freezing vs. Refrigeration? 
A: Refrigeration (

C) is preferred for short-term (

h) storage.
Freezing is risky and requires validation.
  • The Science:

    • At

      
      C:  Stable for approx. 24 hours (retaining 
      
      
      
      potency).
    • At

      
      C:  Data shows "extreme variability" in stability. The freezing process concentrates the solute in the remaining liquid phase as ice crystals form, temporarily accelerating dimerization before the mixture solidifies completely.
      
    • At

      
      C:  If you must freeze, snap-freeze in liquid nitrogen to bypass the "concentration effect" and store at 
      
      
      
      C.

Q: Can I use a standard -20°C freezer for transport? A: Avoid if possible. If transport is required, use dry ice (approx


C) to maintain a state deep enough to arrest dimerization.
Data Summary: Stability Windows
ConditionConcentrationSolventStability Window (>90% Potency)
Room Temp (

C)
100 mg/mLSaline/WFI< 1 Hour
Refrigerated (

C)
100 mg/mLSaline/WFI24 Hours
Refrigerated (

C)
10-20 mg/mLSaline48 Hours
Room Temp (

C)
10-20 mg/mLDextrose (D5W)Unstable (Do not use)
Module 3: Experimental Workflow Visualization

Logic flow for preventing degradation during handling.

Ertapenem_Handling Start Lyophilized Ertapenem (Powder) Recon Reconstitution (WFI or Saline) Start->Recon Add Solvent Conc_High High Conc. (100 mg/mL) Recon->Conc_High Initial Mix Conc_Low Diluted Working Soln. (10-20 mg/mL) Conc_High->Conc_Low Dilute w/ Saline RT_High Room Temp (25°C) UNSTABLE: <1 Hour Conc_High->RT_High Left on Bench Ref_High Refrigerated (4°C) STABLE: ~24 Hours Conc_High->Ref_High Immediate Cooling Freezer Freezer (-20°C) RISKY: Variable Stability Conc_High->Freezer Not Recommended Dextrose Dilution w/ Dextrose Conc_High->Dextrose AVOID Ref_Low Refrigerated (4°C) STABLE: ~48 Hours Conc_Low->Ref_Low Storage

Caption: Decision tree for Ertapenem preparation. Red paths indicate high-risk degradation scenarios (Dimerization/Hydrolysis).

Module 4: Advanced Applications (In Vivo)

Troubleshooting for animal models and infusion pumps.

Q: I am running a continuous infusion in a rat model. Will the drug degrade in the syringe pump? A: Yes, if the pump is at room temperature.

  • Solution: You must use Elastomeric Infusion Devices kept at a lower temperature or change syringes frequently.

  • Data: Studies show that in elastomeric devices stored at

    
    C, Ertapenem (10 mg/mL in Saline) retains stability for up to 3 days (72 hours) .
    
  • Protocol: If the pump must be at room temperature (e.g., tethered mouse), replace the syringe every 4-6 hours to ensure the animal receives the correct dose.

Q: My PK (Pharmacokinetic) data shows lower


 than expected. Could this be a stability issue? 
A:  Likely. If you froze plasma samples at 

C before analysis, degradation may have occurred post-collection.
  • Protocol:

    • Stabilize plasma samples immediately with MES buffer (pH 6.5) to arrest hydrolysis.

    • Store samples at

      
      C  (not 
      
      
      
      C).
    • Thaw rapidly and analyze immediately via LC-MS/MS.

References
  • Jain, J. G., et al. (2014).[6][7] Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 °C. American Journal of Health-System Pharmacy. Link

  • Walker, S. E., et al. (2015).[6] Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. Canadian Journal of Hospital Pharmacy.[6] Link

  • McQuade, M. S., et al. (2004).[6] Stability and compatibility of reconstituted ertapenem with commonly used i.v.[2][4][5][6] infusion and coinfusion solutions. American Journal of Health-System Pharmacy. Link

  • PubChem. Ertapenem Sodium Compound Summary. National Library of Medicine. Link

  • Zajac, M., et al. (2006).[3] A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations in solid state. Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Validation & Comparative

Comparative In Vitro Activity Guide: Ertapenem vs. Meropenem

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Positioning

This guide provides a technical comparison of Ertapenem (a Group 1 carbapenem) and Meropenem (a Group 2 carbapenem). For drug development professionals and researchers, the distinction is not merely spectral but kinetic.

  • Meropenem is the "workhorse" for critical care and nosocomial infections, offering broad coverage including non-fermenters (Pseudomonas, Acinetobacter) and high stability against hydrolysis by most serine

    
    -lactamases.
    
  • Ertapenem is engineered for "convenience and community," featuring a high protein-binding profile that enables once-daily dosing. Its spectrum is deliberately truncated (lacking activity against Pseudomonas and Acinetobacter) to preserve Group 2 carbapenems for high-risk scenarios.

Chemical & Pharmacodynamic Profile

Understanding the physicochemical properties is a prerequisite for designing valid in vitro experiments.

FeatureErtapenemMeropenemExperimental Implication
Class Group 1 CarbapenemGroup 2 CarbapenemDefines spectrum limits.
Protein Binding High (~85–95%) Low (~2%) In vitro MICs in standard broth (low protein) reflect "free drug." When modeling in vivo efficacy, Ertapenem's high binding must be calculated into the target attainment.
Solubility & Stability High stability in solution.Unstable. Rapid degradation at room temp and 37°C.CRITICAL: In 24h time-kill studies, Meropenem concentrations may drop below effective levels due to thermal degradation, not bacterial consumption.
Half-Life (Human) ~4 hours~1 hourExplains dosing frequency (QD vs. TID/QID).
Structural & Spectrum Visualization

The following diagram illustrates the spectral overlap and the structural "gatekeeping" that defines the two groups.

SpectrumComparison Ertapenem Ertapenem (Group 1) Enterobacterales Enterobacterales (E. coli, Klebsiella, Proteus) Incl. ESBL/AmpC Ertapenem->Enterobacterales High Potency (MIC ≤ 0.5 µg/mL) Anaerobes Anaerobes (B. fragilis, Fusobacterium) Ertapenem->Anaerobes Bactericidal NonFermenters Non-Fermenters (P. aeruginosa, Acinetobacter) Ertapenem->NonFermenters NO ACTIVITY (Intrinsic Resistance) GramPos Gram-Positives (MSSA, Streptococcus) Ertapenem->GramPos Active Meropenem Meropenem (Group 2) Meropenem->Enterobacterales High Potency (MIC ≤ 0.12 µg/mL) Meropenem->Anaerobes Bactericidal Meropenem->NonFermenters Active (Key Differentiator) Meropenem->GramPos Active

Figure 1: Spectral divergence between Group 1 and Group 2 carbapenems. Note the exclusion of Non-Fermenters by Ertapenem.

Antimicrobial Spectrum & Breakpoints

The following data synthesizes current CLSI M100 breakpoints and typical MIC distributions.

Comparative MIC Data (µg/mL)
Organism GroupPathogenErtapenem MIC₅₀/₉₀Meropenem MIC₅₀/₉₀Interpretation
Enterobacterales E. coli (Wild Type)≤0.015 / 0.03≤0.03 / 0.03Both highly active.
K. pneumoniae (ESBL)0.06 / 0.50.03 / 0.12Meropenem is slightly more potent, but both are usually susceptible.
Enterobacter spp.[1][2] (AmpC)0.06 / 0.50.03 / 0.06Stable against AmpC hydrolysis.
Non-Fermenters P. aeruginosa>16 (R) 0.5 / 4Major Differentiator.
A. baumannii>16 (R) 0.5 / >8Meropenem activity varies by strain/resistance mechanisms.
Anaerobes B. fragilis0.12 / 0.50.06 / 0.25Both excellent.
CLSI M100 Breakpoints (µg/mL)

Reference: CLSI M100 Performance Standards [1]

DrugOrganismSusceptible (S)Intermediate (I)Resistant (R)
Ertapenem Enterobacterales≤ 0.51≥ 2
Anaerobes≤ 48≥ 16
Meropenem Enterobacterales≤ 12≥ 4
P. aeruginosa≤ 24≥ 8
Anaerobes≤ 48≥ 16

Experimental Protocols

To generate reproducible data, strict adherence to cation adjustment and stability controls is required.

Workflow Visualization

Workflow Start Experimental Setup MediaPrep Media Preparation (CAMHB + Zn/Ca/Mg) Start->MediaPrep Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) MediaPrep->Inoculum Branch Assay Type Inoculum->Branch MIC Broth Microdilution (Static 18-24h) Branch->MIC TimeKill Time-Kill Kinetics (Dynamic 0-24h) Branch->TimeKill Readout Data Readout (MIC / Log Reduction) MIC->Readout StabilityCheck CRITICAL STEP: Meropenem Stability Control (Supplement drug at 6-12h) TimeKill->StabilityCheck StabilityCheck->Readout

Figure 2: Experimental workflow highlighting the critical stability intervention required for Meropenem time-kill studies.

Protocol 1: Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Ensure Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) levels are correct to prevent false resistance (especially for Pseudomonas with Meropenem).

  • Stock Preparation:

    • Dissolve powders in sterile water or phosphate buffer (pH 7.2).

    • Note: Prepare Meropenem fresh. Do not store diluted working solutions; frozen stocks (-70°C) of high concentration are acceptable for <6 months.

  • Inoculum: Prepare a direct colony suspension to 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve a final well concentration of ~5 × 10⁵ CFU/mL.

  • Incubation: 35°C ± 2°C for 16–20 hours in ambient air.

  • QC Strains:

    • E. coli ATCC 25922 (Ertapenem: 0.004–0.016 µg/mL; Meropenem: 0.008–0.06 µg/mL).

    • P. aeruginosa ATCC 27853 (Meropenem: 0.25–1 µg/mL; Ertapenem: N/A).

Protocol 2: Time-Kill Kinetics (Stability-Corrected)

Objective: Assess bactericidal activity over time.

The Meropenem Challenge: Meropenem degrades significantly in broth at 37°C (degradation rate ~0.025/h) [2]. By 24 hours, concentration can drop by >20-40% purely due to hydrolysis, potentially mimicking bacterial regrowth.

Procedure:

  • Setup: Prepare 20 mL CAMHB flasks with antibiotic concentrations at 1x, 2x, and 4x MIC.

  • Inoculum: 5 × 10⁵ CFU/mL starting density.

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours. Plate on drug-free agar for colony counting.

  • Stability Correction (Crucial):

    • Option A (Replenishment): For Meropenem, add supplemental drug at 6-12 hours to maintain target concentration (requires calculation based on degradation rate).

    • Option B (Control): Run a cell-free control flask containing only media + antibiotic. Assay the concentration at 24h (using HPLC or bioassay) to verify exposure.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1] Performance Standards for Antimicrobial Susceptibility Testing.[1][3][4][5] 34th ed. CLSI supplement M100.[1][2][3][4] Wayne, PA: Clinical and Laboratory Standards Institute.[1] [Link]

  • Carlier, M., et al. (2015). "Stability of generic brands of meropenem reconstituted in isotonic saline." Minerva Anestesiologica. [Link]

  • Zhanel, G. G., et al. (2005). "Comparative review of the carbapenems." Drugs, 67(7), 1027-1052. [Link]

  • FDA. (2023). "Antibacterial Susceptibility Test Interpretive Criteria." [Link]

Sources

Efficacy comparison of generic vs brand ertapenem disodium in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioequivalence Challenge of Labile Carbapenems

In the landscape of parenteral antibiotics, Ertapenem Disodium (Brand: Invanz®) presents a unique challenge for generic developers due to its inherent physicochemical instability. Unlike robust molecules like ciprofloxacin, ertapenem is susceptible to rapid hydrolysis and pH-dependent degradation, specifically the opening of the


-lactam ring to form open-ring metabolites.

For researchers and formulary committees, "equivalence" cannot be established by Pharmacokinetics (PK) alone. In vitro efficacy profiling is the critical gatekeeper. A generic ertapenem product must demonstrate not just equivalent Minimum Inhibitory Concentrations (MICs) but also identical degradation kinetics under physiological conditions. A generic that degrades 10% faster in vitro may fail clinically in extended infusion protocols, despite meeting initial purity standards.

This guide outlines the technical framework for objectively comparing Generic vs. Brand Ertapenem, focusing on the three pillars of equivalence: Physicochemical Stability , Microbiological Potency , and Kinetic Bactericidal Activity .

Part 1: Physicochemical Equivalence (The Foundation)

Before microbiological testing, the structural integrity of the generic must be validated against the brand. Carbapenems are prone to forming polymers or adducts during the lyophilization process if the pH or sodium content is not strictly controlled.

Critical Quality Attribute: Hydrolysis Kinetics

The primary failure mode for generic carbapenems is not initial impurity, but accelerated hydrolysis .

  • Mechanism: The

    
    -lactam ring is strained. Nucleophilic attack (by water or hydroxide ions) opens the ring, rendering the drug inactive.
    
  • The "Meropenem Warning": Previous studies on generic meropenem identified that specific trisodium adducts (formed during manufacturing) increased susceptibility to DHP-I hydrolysis. While ertapenem is stable against DHP-I, similar manufacturing deviations can alter its susceptibility to spontaneous hydrolysis or

    
    -lactamase attack.
    

Comparative Stability Benchmark (Invanz® vs. Generic):

  • Reconstituted Stability: Both must maintain >90% potency for 6 hours at 25°C.

  • Degradation Rate: First-order kinetics;

    
     of the generic must be within ±5% of the brand.
    
ParameterBrand (Invanz®) SpecificationGeneric RequirementRisk of Deviation
pH (Reconstituted) 7.5 ± 0.5Must match BrandHigh pH accelerates ring opening; Low pH precipitates drug.
Dimer/Polymer Content < 1.0%< 1.0%High polymer levels can be immunogenic.
Color Colorless to pale yellowMust matchDarkening indicates extensive oxidation/hydrolysis.

Part 2: Microbiological Efficacy (The Core)

The "gold standard" for efficacy is the Minimum Inhibitory Concentration (MIC) derived via Broth Microdilution (BMD). However, for unstable drugs like ertapenem, the assay timing is critical.

Experiment A: Comparative MIC Determination

Objective: Confirm that the generic molecule binds Penicillin-Binding Proteins (PBPs) with the same affinity as the brand.

Target Organisms:

  • Escherichia coli (ATCC 25922) - Quality Control strain.

  • Klebsiella pneumoniae (ESBL-producing) - To test stability against

    
    -lactamases.
    
  • Bacteroides fragilis - To confirm anaerobic activity (a key differentiator for ertapenem).

Acceptance Criteria:

  • The Geometric Mean MIC of the generic must be within one 2-fold dilution of the brand.

  • Ideally, MIC values should be identical in >90% of replicates.

Experiment B: Time-Kill Kinetics

Objective: Differentiate "static" equivalence from "dynamic" bactericidal activity. A generic could have the same MIC but a slower kill rate due to subtle solubility issues or rapid degradation in the media.

Protocol Insight: Perform the assay over 24 hours. Since ertapenem has a long half-life (


 hrs), the in vitro kill curve should show sustained suppression. If the generic allows regrowth at 24 hours while the brand does not, the generic is therapeutically inequivalent  due to instability in the media.

Part 3: Experimental Protocols

Protocol 1: High-Precision Broth Microdilution (BMD)

Standard: CLSI M07-A10

Reagents:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Freshly reconstituted Brand and Generic Ertapenem (do not store frozen stocks for comparison; weigh fresh powder).

Workflow:

  • Preparation: Dissolve 10 mg of Brand and Generic powder in 10 mL phosphate buffer (pH 7.0) to create 1 mg/mL stock. Critical: Use immediately. Do not vortex vigorously (avoids shearing/foaming).

  • Dilution: Create serial 2-fold dilutions in CAMHB ranging from 0.004 to 4

    
    g/mL.
    
  • Inoculation: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 35°C ± 2°C for 16-20 hours.

  • Readout: Determine the lowest concentration with no visible growth.

Self-Validation Step: Include a "Degradation Control" plate. Incubate the antibiotic plates without bacteria for 16 hours, then inoculate. If the MIC shifts significantly compared to the fresh plate, the drug degraded during the assay. Brand and Generic must shift equally.

Protocol 2: Comparative Hydrolysis Stress Test

Objective: Stress the molecules to reveal latent manufacturing defects.

Workflow:

  • Prepare 10 mg/mL solutions of Brand and Generic.

  • Thermal Stress: Incubate at 37°C and 45°C.

  • Sampling: Aliquot at T=0, 2, 4, 8, 12, and 24 hours.

  • Analysis: HPLC-UV (C18 column, Phosphate buffer/Acetonitrile gradient).

  • Calculation: Plot

    
     vs. Time. Calculate the degradation rate constant (
    
    
    
    ).
    • Formula:

      
      
      
    • Verdict: If Generic

      
      , reject the batch.
      

Part 4: Visualization of Equivalence Logic

The following diagram illustrates the decision tree for determining therapeutic equivalence. It moves beyond simple chemical purity to functional biological activity.

EquivalenceWorkflow Start Generic Ertapenem Candidate ChemTest Step 1: Physicochemical Stress Test (HPLC Analysis) Start->ChemTest Decision1 Degradation Rate > 5% of Brand? ChemTest->Decision1 MIC Step 2: MIC Determination (CLSI Standards) Decision2 MIC within 1 Dilution? MIC->Decision2 KillCurve Step 3: Time-Kill Kinetics (24hr Dynamic Assay) Decision3 Regrowth at 24hr (Generic > Brand)? KillCurve->Decision3 Decision1->MIC No (Stable) Fail REJECT: Inequivalent Decision1->Fail Yes (Unstable) Decision2->KillCurve Yes Decision2->Fail No Pass Therapeutically Equivalent Decision3->Pass No Decision3->Fail Yes (Potency Loss)

Caption: Logical workflow for validating generic ertapenem. Failure at any node (Stability, MIC, or Kinetics) results in rejection.

Part 5: Mechanism of Action & Instability

Understanding why ertapenem fails is crucial for interpreting data. The carbapenem ring is highly strained, providing its potency but also its fragility.

MOA cluster_0 Competition Ertapenem Ertapenem (Intact Beta-Lactam Ring) Complex Acyl-Enzyme Complex (Irreversible Inhibition) Ertapenem->Complex Acylation (Efficacy) Metabolite Open-Ring Metabolite (Inactive) Ertapenem->Metabolite Degradation PBP Penicillin Binding Protein (Bacterial Cell Wall) PBP->Complex Water Hydrolysis (pH > 7.5 or Temp > 25C) Water->Metabolite Death Death Complex->Death Cell Lysis

Caption: The race between efficacy (PBP binding) and degradation (Hydrolysis). Generics must maintain the Brand's ratio of binding vs. hydrolysis.

Part 6: Conclusion

For a generic ertapenem to be considered a true alternative to Invanz®, it must survive the "stress test" of the laboratory. Clinical equivalence is predicated on the drug arriving at the site of infection intact.

  • If the MIC is identical but the degradation rate is higher: The generic will fail in patients with delayed clearance (renal impairment) or in continuous infusion settings.

  • Recommendation: Do not rely solely on Certificate of Analysis (CoA) purity data. Demand comparative hydrolysis kinetics and Time-Kill curves before switching critical care formularies.

References

  • FDA Access Data . "Invanz (Ertapenem) Prescribing Information & Approval History." U.S. Food and Drug Administration. [Link]

  • Clinical and Laboratory Standards Institute (CLSI) . "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard. [Link]

  • Zając, M., et al. "Stability of ertapenem in aqueous solutions."[1] Journal of Pharmaceutical and Biomedical Analysis, 2007.[1] [Link]

  • Cielecka-Piontek, J., et al. "A comparison of the stability of ertapenem and meropenem in pharmaceutical preparations."[1] Journal of Pharmaceutical and Biomedical Analysis, 2008.[1] [Link]

  • Burkhardt, O., et al. "Ertapenem: the new carbapenem 5 years after first FDA licensing."[1] Expert Opinion on Pharmacotherapy, 2007.[1] [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Ertapenem Breakpoints for Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and validation protocols for ertapenem breakpoints against Enterobacteriaceae, designed for researchers, scientists, and drug development professionals. We will explore the nuances of breakpoint validation, compare the leading international standards, and provide actionable, field-proven insights to ensure the scientific integrity of your antimicrobial susceptibility testing (AST).

Introduction: The Critical Role of Ertapenem and Breakpoint Accuracy

Ertapenem, a carbapenem antibiotic, is a crucial agent in treating infections caused by Enterobacteriaceae. Its efficacy, however, is threatened by rising antimicrobial resistance. Accurate determination of bacterial susceptibility to ertapenem is paramount for effective patient management and surveillance of resistance trends. This hinges on the correct application and validation of clinical breakpoints, which are the concentration thresholds used to classify an isolate as susceptible, intermediate, or resistant.

The two most widely recognized bodies for setting these breakpoints are the Clinical and Laboratory Standards Institute (CLSI) in the United States and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) in Europe.[1][2] While both aim to predict clinical outcomes, their methodologies and resulting breakpoints can differ, impacting susceptibility reporting and therapeutic choices.[3] Therefore, a thorough understanding and validation of these breakpoints are not just regulatory hurdles but scientific necessities.

Comparative Analysis: CLSI vs. EUCAST Ertapenem Breakpoints for Enterobacteriaceae

A direct comparison of CLSI and EUCAST breakpoints reveals key differences in both the interpretive criteria and the underlying philosophical approach to susceptibility testing. EUCAST has, in some instances, adopted lower resistance breakpoints compared to CLSI, which can lead to higher reported resistance rates for certain drug-bug combinations.[3]

Table 1: Comparison of CLSI and EUCAST Ertapenem Breakpoints for Enterobacteriaceae

GuidelineMethodSusceptible (S)Intermediate (I)Resistant (R)
CLSI MIC (µg/mL)≤0.250.5≥1
Disk Diffusion (mm)≥2320-22≤19
EUCAST MIC (µg/mL)≤0.5>0.5>0.5
Disk Diffusion (mm)≥25-<25

Note: Breakpoints are subject to change. Always refer to the latest versions of the respective guidelines for the most current information.[4][5]

The rationale for these differences is multifactorial, stemming from variations in the datasets used for modeling (pharmacokinetic/pharmacodynamic data, clinical outcome data, and MIC distributions), and differing approaches to categorizing isolates.[1] For instance, EUCAST has moved away from the "intermediate" category for many antimicrobials, instead adopting the "Susceptible, Increased Exposure" (I) category, which implies that a higher dose or different dosing regimen may be necessary for therapeutic success.

The choice between CLSI and EUCAST guidelines often depends on geographical location and local regulatory requirements. However, understanding the differences is crucial for interpreting and comparing data from various sources, especially in multinational clinical trials or surveillance studies. The failure to use up-to-date, validated breakpoints can lead to inconsistent reporting and compromise the quality of resistance tracking.[6]

The Science of Validation: Ensuring Trustworthy Susceptibility Data

Validation of antimicrobial susceptibility testing systems is a critical process for any laboratory. It ensures that the chosen method performs accurately and reproducibly for the specific organisms and antimicrobials being tested.[7][8] This process is not merely a box-ticking exercise; it is a self-validating system that builds confidence in the reported results.

Core Principles of a Robust Validation Protocol

A successful validation protocol is built on a foundation of scientific rigor and adherence to established standards. Key considerations include:

  • Comparator Method: The performance of a new or modified AST method must be compared against a well-established reference method. For ertapenem, the reference method is typically broth microdilution (BMD) as described by CLSI or ISO.

  • Isolate Selection: A well-characterized panel of isolates is essential. This should include wild-type susceptible isolates, isolates with known resistance mechanisms, and isolates with MICs at or near the clinical breakpoints.[9]

  • Acceptance Criteria: Pre-defined acceptance criteria for accuracy and reproducibility must be met. These are typically based on categorical agreement (CA) and essential agreement (EA) for MIC-based methods.[10]

Experimental Workflow for Ertapenem Breakpoint Validation

The following diagram illustrates a typical workflow for validating ertapenem breakpoints for a new AST system or when implementing updated breakpoints.

G cluster_0 Phase 1: Preparation & Planning cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting A Define Scope: - New AST system - Breakpoint update B Select Comparator Method (e.g., Reference BMD) A->B C Source & Characterize Isolate Panel B->C D Establish Acceptance Criteria (CA, EA, Error Rates) C->D E Perform AST with New System and Comparator Method D->E F Culture & Prepare Inoculum F->E G Perform Broth Microdilution (BMD) F->G H Perform Disk Diffusion F->H I Incubate Plates/Disks G->I H->I J Read & Record Results I->J K Calculate Categorical & Essential Agreement J->K L Analyze Discrepancies (Major/Very Major Errors) K->L M Generate Validation Report L->M N Implement New System/ Breakpoints M->N

Caption: Workflow for Ertapenem Breakpoint Validation.

Detailed Experimental Protocols

The following are step-by-step methodologies for key experiments in ertapenem breakpoint validation.

Protocol: Broth Microdilution (BMD) for Ertapenem MIC Determination

This protocol is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of ertapenem.

Materials:

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Ertapenem analytical standard

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC BAA-1705)

Procedure:

  • Prepare Ertapenem Stock Solution: Aseptically prepare a stock solution of ertapenem in a suitable solvent at a high concentration.

  • Serial Dilutions: Perform serial two-fold dilutions of the ertapenem stock solution in CAMHB in the microtiter plates to achieve the desired final concentration range.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of ertapenem that completely inhibits visible bacterial growth.

  • Quality Control: Concurrently test the QC strains. The resulting MICs must fall within the acceptable ranges defined by CLSI or EUCAST.[11]

Protocol: Kirby-Bauer Disk Diffusion for Ertapenem Susceptibility

This method provides a qualitative assessment of ertapenem susceptibility.

Materials:

  • Mueller-Hinton agar (MHA) plates

  • Ertapenem disks (10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile cotton swabs

  • QC strains

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

  • Disk Application: Aseptically apply a 10 µg ertapenem disk to the surface of the inoculated agar plate.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.

  • Interpretation: Interpret the zone size according to the current CLSI or EUCAST breakpoints.

  • Quality Control: Test QC strains in parallel. The zone diameters must be within the acceptable ranges.

Validation of Automated Antimicrobial Susceptibility Testing (AST) Systems

Commercial automated AST systems are widely used in clinical laboratories for their high throughput and standardized methodology. However, their performance for specific drug-organism combinations, such as ertapenem and Enterobacteriaceae, must be verified. Studies have shown variable performance of automated systems, with some reporting very major errors (falsely susceptible) for ertapenem.[12]

The validation process for an automated system follows the same principles as manual methods, using a reference method for comparison.[10] It is crucial to challenge the system with a diverse panel of isolates, including those with known resistance mechanisms, to assess its ability to detect low-level resistance.

G cluster_0 Isolate Selection cluster_1 Parallel Testing cluster_2 Performance Evaluation A Well-characterized Enterobacteriaceae isolates B Include: - Wild-type susceptible - Known resistance mechanisms - On-scale MICs A->B C Automated AST System B->C D Reference Method (e.g., Broth Microdilution) E Calculate: - Categorical Agreement (CA) - Essential Agreement (EA) D->E F Determine Error Rates: - Very Major (VM) - Major (M) - Minor (m) E->F G Compare against Acceptance Criteria F->G

Caption: Validation of an Automated AST System.

Understanding Ertapenem Resistance Mechanisms in Enterobacteriaceae

Accurate breakpoint validation requires an understanding of the underlying resistance mechanisms. Ertapenem resistance in Enterobacteriaceae is complex and can be multifactorial.[13] The primary mechanisms include:

  • Carbapenemase Production: The most significant mechanism is the production of carbapenem-hydrolyzing β-lactamases (carbapenemases), such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes.[14]

  • ESBL/AmpC Production with Porin Loss: The combination of extended-spectrum β-lactamase (ESBL) or AmpC β-lactamase production with the loss or reduced expression of outer membrane porins (e.g., OmpK35, OmpK36 in Klebsiella pneumoniae) can lead to ertapenem resistance.[15][16]

  • Efflux Pumps: Overexpression of efflux pumps can actively transport ertapenem out of the bacterial cell, contributing to resistance.[13]

It is important to note that ertapenem is more susceptible to some of these resistance mechanisms compared to other carbapenems like imipenem and meropenem.[15] This makes ertapenem a sensitive indicator for the presence of certain carbapenemases.

Conclusion: Upholding Scientific Integrity in Antimicrobial Susceptibility Testing

The validation of ertapenem breakpoints for Enterobacteriaceae is a cornerstone of accurate and reliable antimicrobial susceptibility testing. By understanding the differences between CLSI and EUCAST guidelines, implementing robust validation protocols, and appreciating the complexities of resistance mechanisms, researchers and drug development professionals can ensure the scientific integrity of their data. This, in turn, supports appropriate therapeutic decisions, facilitates the development of new antimicrobials, and strengthens our collective efforts in combating antimicrobial resistance. The failure to adopt and validate revised breakpoints can have significant negative consequences on both patient care and public health surveillance.[6]

References

  • Anderson, D. J., et al. (2010). Accuracy of Carbapenem Nonsusceptibility for Identification of KPC-Possessing Enterobacteriaceae by Use of the Revised CLSI Breakpoints. Journal of Clinical Microbiology, 48(12), 4616–4618. [Link]

  • Bhalodi, A. A., et al. (2017). Clinical and laboratory standards institute versus European committee for antimicrobial susceptibility testing guidelines for interpretation of carbapenem antimicrobial susceptibility results for Escherichia coli in urinary tract infection (UTI). Journal of Laboratory Physicians, 9(4), 269–274. [Link]

  • Kim, Y. K., et al. (2011). Mechanisms of ertapenem resistance in Enterobacteriaceae isolates in a tertiary university hospital. Journal of Antimicrobial Chemotherapy, 66(9), 2000–2004. [Link]

  • Clinical and Laboratory Standards Institute. (2015). M52 - Verification of Commercial Microbial Identification and Antimicrobial Susceptibility Testing Systems, 1st Edition. [Link]

  • Clinical and Laboratory Standards Institute. (2024). Breakpoint Implementation Toolkit (BIT). [Link]

  • Tamma, P. D., et al. (2024). IDSA Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. [Link]

  • van der Helm, J. J., et al. (2022). Automated antimicrobial susceptibility testing and antimicrobial resistance genotyping using Illumina and Oxford Nanopore Technologies sequencing data among Enterobacteriaceae. Frontiers in Microbiology, 13, 946743. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2019). Guidance on reading EUCAST Breakpoint Tables. National Institute for Communicable Diseases. [Link]

  • Liu, P. Y., et al. (2014). Antimicrobial resistance to cefotaxime and ertapenem in Enterobacteriaceae: the effects of altering clinical breakpoints. The Journal of Infection in Developing Countries, 8(3), 346–351. [Link]

  • Kresken, M., et al. (2014). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy, 58(8), 4589–4597. [Link]

  • Samuelsen, Ø., et al. (2023). Performance of automated antimicrobial susceptibility testing for the detection of antimicrobial resistance in gram-negative bacteria: a NordicAST study. APMIS, 131(10), 517–526. [Link]

  • Simner, P. J., & Tamma, P. D. (2022). The Practical Problem With Carbapenem Testing and Reporting Accurate Bacterial Susceptibilities. Frontiers in Cellular and Infection Microbiology, 12, 876935. [Link]

  • Burnham, C. A. D., et al. (2014). Rapid Ertapenem Susceptibility Testing and Klebsiella pneumoniae Carbapenemase Phenotype Detection in Klebsiella pneumoniae Isolates by Use of Automated Microscopy of Immobilized Live Bacterial Cells. Journal of Clinical Microbiology, 52(3), 974–978. [Link]

  • Clinical and Laboratory Standards Institute. (2016). Laboratory Detection and Reporting of Carbapenem-Resistant Enterobacteriaceae (CRE). [Link]

  • Gencer, S., et al. (2021). Transition from CLSI to EUCAST: How our antibiotic susceptibility tests will be affected. Turkish Journal of Hygiene and Experimental Biology, 78(3), 289–298. [Link]

  • American Society for Microbiology. (2022). Updating Breakpoints in Antimicrobial Susceptibility Testing. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [Link]

  • Lee, M. F., et al. (2010). Characterization of Ertapenem-Resistant Enterobacter cloacae in a Taiwanese University Hospital. Journal of Clinical Microbiology, 48(4), 1364–1367. [Link]

  • Association of Public Health Laboratories. (n.d.). Resources for Validations and Verifications to Implement Updated Breakpoints. [Link]

  • Vatopoulos, A. C. (2010). Comparison of disk diffusion, Etest and VITEK2 for detection of carbapenemase-producing Klebsiella pneumoniae with the EUCAST and CLSI breakpoint systems. Clinical Microbiology and Infection, 16(11), 1698–1704. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

  • Sharp, S. E. (n.d.). Verification of Antimicrobial Susceptibility Testing Methods “A practical approach”. Semantic Scholar. [Link]

  • Burnham, C. A. D., et al. (2014). Rapid ertapenem susceptibility testing and Klebsiella pneumoniae carba. Digital Commons@Becker. [Link]

  • Kresken, M., et al. (2014). Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints. Antimicrobial Agents and Chemotherapy, 58(8), 4589-4597. [Link]

  • ResearchGate. (n.d.). CLSI and EUCAST carbapenem susceptibility testing breakpoints (mg/ml) a. [Link]

  • Gholipour, A., et al. (2020). Evaluation of Resistance Mechanisms in Carbapenem-Resistant Enterobacteriaceae. Jundishapur Journal of Microbiology, 13(5), e102432. [Link]

  • Humphries, R. M., & Hindler, J. A. (2022). Antimicrobial susceptibility test breakpoint updates: Challenges and considerations for laboratory validation. MLO Online. [Link]

  • Bookstaver, P. B., et al. (2024). Carbapenem-Resistant Enterobacterales. In StatPearls. StatPearls Publishing. [Link]

  • Yilmaz, M., et al. (2025). Evaluation of an automated antimicrobial susceptibility testing system performance for colistin susceptibility in carbapenem-resistant Acinetobacter baumannii isolates. Journal of Medical Microbiology, 74(9). [Link]

  • Kronenberg, A., et al. (2013). Change of Antibiotic Susceptibility Testing Guidelines from CLSI to EUCAST: Influence on Cumulative Hospital Antibiograms. PLOS ONE, 8(12), e82160. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (2021). Breakpoint tables for interpretation of MICs and zone diameters. Version 11.0. [Link]

Sources

Safety Operating Guide

Advanced Safety Protocol: Handling Ertapenem Disodium in the Research Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Handling Ertapenem disodium (CAS: 153832-38-3) in a research setting presents a specific, often underestimated immunological hazard.[1][2][3] Unlike cytotoxic antineoplastics where the primary risk is cellular damage, the critical risk with carbapenems is immediate hypersensitivity (Type I) and delayed hypersensitivity (Type IV) .[2]

As a Senior Application Scientist, I have witnessed that the most dangerous moment is not the injection, but the weighing of lyophilized powder .[2] This guide moves beyond generic safety advice to provide a self-validating, immunologically grounded safety protocol.

The Hazard Profile: Why We Gown Up

Before selecting PPE, we must understand the enemy.[2] Ertapenem is a potent beta-lactam.[2] The dust generated during weighing is invisible to the naked eye but capable of triggering anaphylaxis in sensitized individuals.[2]

Table 1: Critical Hazard Classifications (GHS)

Hazard ClassCodeDescriptionOperational Implication
Respiratory Sensitization H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled. CRITICAL: Inhalation of nanogram quantities can sensitize a worker permanently.[1][2]
Skin SensitizationH317May cause an allergic skin reaction.[2][4][5]Dermal contact can lead to systemic urticaria.[2]
Eye IrritationH319Causes serious eye irritation.[1][2][6]Dust can dissolve in tear film, creating a concentrated irritant solution.[2]
Aquatic ToxicityH410Very toxic to aquatic life with long-lasting effects.[1][2]Do not wash residue down the sink.[2]

Scientist-to-Scientist Note: If you or your lab mates have a known allergy to penicillin or cephalosporins, do not handle this compound. Cross-reactivity rates are significant.[2] Administrative exclusion is the only 100% effective control for sensitized personnel.[2]

The Hierarchy of Defense

PPE is your last line of defense.[2] It is effective only when Engineering Controls are functioning.[2]

Hierarchy Engineering 1. ENGINEERING (Primary) Class II Biosafety Cabinet (BSC) or Chemical Fume Hood Admin 2. ADMINISTRATIVE Exclusion of allergic personnel Standard Operating Procedures (SOPs) Engineering->Admin Containment PPE 3. PPE (Secondary) Nitrile Gloves, N95/PAPR, Tyvek Lab Coat Admin->PPE Protocol Worker Worker Safety PPE->Worker Barrier

Figure 1: The Hierarchy of Defense.[2] PPE functions as a backup to the primary containment of the BSC/Fume Hood.[2]

Personal Protective Equipment (PPE) Matrix

The selection of PPE depends on the physical state of the Ertapenem.[2] Powder handling poses the highest risk of airborne sensitization.[2]

Table 2: Scenario-Based PPE Selection

ComponentScenario A: Solution Handling (Reconstituted/Diluted)Scenario B: Powder Handling (Weighing/Spill Cleanup)Scientific Rationale
Respiratory Surgical Mask (Standard)N95 Respirator (Min) or PAPR Lyophilized powder particles are often <5μm.[2] Surgical masks do not filter these.[2]
Hand Protection Single Nitrile Gloves (4 mil)Double Nitrile Gloves (Outer: 4 mil, Inner: 2 mil)Double gloving allows the outer glove to be shed immediately upon contamination without exposing skin.[2]
Body Protection Standard Cotton Lab CoatDisposable Tyvek® Coat (Closed front, elastic cuffs)Cotton weaves trap dust, which can then be resuspended and inhaled later in the office/home.[2]
Eye Protection Safety Glasses with side shieldsChemical Splash Goggles Prevents dust from bypassing side shields and settling on the ocular surface.[2]
Operational Protocol: The "Self-Validating" Workflow

This protocol is designed to prevent "take-home" exposure—where you unknowingly carry the allergen out of the lab.[2]

Phase 1: Preparation (The Setup)
  • Static Control: Use an ionizing bar or anti-static gun on the weighing boat.[2] Ertapenem powder is static-prone; "flying powder" is a major inhalation risk.[2]

  • Surface Prep: Place a plastic-backed absorbent pad (absorbent side up) in the Fume Hood/BSC.[2] This captures micro-spills.[2]

Phase 2: The Weighing Procedure
  • Don PPE: Put on inner gloves -> Tyvek coat -> N95 -> Goggles -> Outer gloves (over cuffs).[2]

  • Transfer: Open the Ertapenem vial inside the hood.

  • Solubilize In-Vial (Preferred): If possible, inject solvent into the vial through the septum to dissolve the powder before opening.[2] This eliminates dust generation entirely.[2]

  • Dry Weighing (If necessary): If you must weigh powder, use a narrow-neck spatula.[2] Do not pour from the bottle.

Phase 3: Decontamination & Doffing (The Critical Step)

Most exposures occur here.[2]

  • Wipe Down: While still in the hood, wipe the exterior of the solution container with a wet Kimwipe.[2]

  • Outer Glove Removal: Remove outer gloves inside the hood and discard into the solid hazardous waste bag.

  • The "Roll" Technique: Remove the Tyvek coat by rolling it inside out, trapping any potential dust on the inner surface of the roll.[2]

  • Wash: Wash hands with soap and water immediately after removing inner gloves.[2] Do not use alcohol gel as a substitute; it does not physically remove the protein/drug residue.[2]

Doffing Step1 1. Decon Surface (Wet Wipe) Step2 2. Remove Outer Gloves (Inside Hood) Step1->Step2 Step3 3. Remove Goggles/Mask (Touching straps only) Step2->Step3 Step4 4. Remove Lab Coat (Roll Inside-Out) Step3->Step4 Step5 5. Remove Inner Gloves & Wash Hands Step4->Step5

Figure 2: The "Circle of Safety" Doffing Sequence. Note that outer gloves are removed BEFORE the mask to prevent transferring dust from gloves to the face.[2]

Disposal & Emergency Response
Waste Disposal Strategy
  • Solid Waste: Vials, weighing boats, and contaminated PPE must go into Hazardous Chemical Waste (often yellow bags/bins in clinical settings, or specific chemical waste streams in research).[2]

  • Liquid Waste: Collect in a dedicated carboy labeled "Beta-Lactam Waste."[2]

  • Prohibition: NEVER dispose of Ertapenem down the drain. It contributes to environmental antibiotic resistance (H410).[2]

Emergency Procedures
  • Inhalation: If a worker inhales dust and experiences wheezing or tightness in the chest:

    • Move immediately to fresh air.[2]

    • Seek medical attention (Emergency Room).[2][4]

    • Inform medics of "Beta-Lactam/Carbapenem Exposure."[2]

  • Skin Contact: Wash with copious soap and water for 15 minutes.[2] Monitor for redness/hives.[2]

References
  • National Institute for Occupational Safety and Health (NIOSH). (2016).[2][7] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[2] Centers for Disease Control and Prevention.[2] [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[2] [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.